OPC-28326
Description
Properties
Key on ui mechanism of action |
At low doses, OPC 28326 selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2C-adrenoceptors. Other studies have also reported selectivity for a-2B-adrenoceptors. |
|---|---|
CAS No. |
478946-89-3 |
Molecular Formula |
C26H38ClN3O3 |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C26H35N3O2.ClH.H2O/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21;;/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30);1H;1H2 |
InChI Key |
QRNMKZJPTYRAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of OPC-28326: A Technical Guide
For Immediate Release
TOKYO, Japan – December 15, 2025 – Otsuka Pharmaceutical Co., Ltd. today released a comprehensive technical guide detailing the mechanism of action of OPC-28326, a novel investigational compound. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, outlining the compound's dual functionality as a selective peripheral vasodilator and an angiogenic agent.
This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, demonstrates a unique cardiovascular profile. At low doses, it selectively increases blood flow to the hindlimbs with minimal impact on systemic blood pressure and heart rate.[1] This selective vasodilation is primarily attributed to its activity as an antagonist of α2-adrenoceptors, with a particular selectivity for the α2C-subtype.[2] Furthermore, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway, suggesting its therapeutic potential in ischemic vascular diseases.[3]
Core Mechanism: Selective α2C-Adrenoceptor Antagonism
The primary mechanism of action of this compound is its potent and selective antagonism of α2C-adrenoceptors. This selectivity is crucial for its targeted vasodilatory effect on the femoral arterial bed.[1][2] The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle, such as the gastrocnemius muscle, likely accounts for the compound's selective effect on increasing femoral blood flow.[2]
In radioligand binding assays, this compound demonstrated a significantly higher affinity for the α2C-adrenoceptor subtype compared to the α2B and α2D subtypes.[2] This preferential binding prevents the vasoconstrictive effects of endogenous catecholamines, leading to localized vasodilation in the peripheral vasculature.
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
Caption: Antagonism of α2-adrenoceptors by this compound, inhibiting vasoconstriction.
Secondary Mechanism: Promotion of Angiogenesis
Beyond its vasodilatory effects, this compound exhibits angiogenic properties.[3][4] This is achieved through the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[3] The subsequent production of nitric oxide is a critical mediator of angiogenesis.
Experimental evidence shows that this compound enhances tube formation by human aortic endothelial cells (HAECs) and increases the number of microvessels sprouting from aortic rings.[3] In a mouse model of hindlimb ischemia, this compound significantly enhanced blood flow recovery and increased capillary density in the ischemic muscle.[3] Notably, this angiogenic effect was absent in eNOS-deficient mice, confirming the crucial role of this pathway.[3]
Signaling Pathway of this compound-Induced Angiogenesis
Caption: PI3K/Akt/eNOS pathway activation by this compound, leading to angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and potency of this compound.
| Parameter | α2A/D-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Reference |
| Ki (nM) | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | [2] |
Table 1: Binding Affinity (Ki) of this compound for α2-Adrenoceptor Subtypes
| Parameter | This compound | Yohimbine | Reference |
| Apparent pA2 (mg/kg) | 1.55 | 0.11 | [5] |
Table 2: In Vivo Antagonistic Potency against B-HT 920-induced Pressor Response
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays were performed using cell membrane preparations from cells co-expressing α2-adrenoceptor subtypes (α2D, α2B, and α2C) and luciferase, which is driven by cAMP elevation.[2] this compound was tested for its ability to compete with the binding of the radioligand [3H]RX821002.[2] The concentration of this compound that inhibited 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
In Vivo Vasodilator Activity Assessment
The selective vasodilator effect of this compound was evaluated in anesthetized open-chest dogs.[1] Following intravenous administration of this compound, blood flow in various arteries, including the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries, was measured.[1] Systemic blood pressure and heart rate were also monitored to assess the selectivity of the compound's action.[1]
In Vivo α2-Adrenoceptor Antagonism Assessment
The α2-adrenoceptor antagonist activity in vivo was determined in reserpine-pretreated pithed rats.[5] The pressor response induced by the α2-adrenoceptor agonist B-HT 920 was measured before and after intravenous administration of this compound or the reference compound yohimbine.[5] The dose-dependent rightward shift in the pressor dose-response curve was used to calculate the apparent pA2 values, indicating the potency of the antagonism.[5]
Conclusion
This compound presents a compelling dual mechanism of action. Its primary role as a selective α2C-adrenoceptor antagonist provides targeted vasodilation in the peripheral vasculature of the hindlimbs. Concurrently, its ability to promote angiogenesis via the PI3K/Akt/eNOS pathway opens avenues for its therapeutic application in ischemic conditions. The data presented in this guide underscore the unique pharmacological profile of this compound and provide a solid foundation for its continued investigation and development.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OPC-28326: A Selective Peripheral Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrochloride
Synonyms: OPC-28326, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate[1]
Molecular Formula: C₂₆H₃₆ClN₃O₂
Chemical Structure:
(Image Source: PubChem CID 219019)
Abstract
This compound is a novel small molecule characterized by its selective peripheral vasodilatory effects, primarily through the antagonism of α2-adrenergic receptors.[2][3] Notably, it exhibits a high affinity for the α2C-adrenoceptor subtype, which is abundantly expressed in the vascular tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure and heart rate.[2] Beyond its vasodilatory properties, this compound has demonstrated pro-angiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of action make this compound a compound of significant interest for potential therapeutic applications in ischemic vascular diseases.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki values)
| Adrenoceptor Subtype | Ki (nM) | Source |
| α2A | 2040 | [3] |
| α2B | 285 | [3] |
| α2C | 55 | [3] |
| α2D | 3840 ± 887 | [4] |
| α2B (rat) | 633 ± 46 | [4] |
| α2C (rat) | 13.7 ± 1.9 | [4] |
Table 2: In Vivo Hemodynamic Effects
| Species | Dose | Route | Primary Effect | Magnitude of Effect | Source |
| Anesthetized Open-Chest Dogs | 0.3 and 1.0 µg/kg | i.v. | Selective increase in femoral artery blood flow | Minimal action on systemic blood pressure and heart rate | [2] |
| Isoflurane Anesthetized Rats | 3 mg/kg | Intraduodenal | Increase in femoral blood flow | 44.7 ± 13.8% increase | [4] |
| Isoflurane Anesthetized Rats | 3 mg/kg | Intraduodenal | Change in carotid blood flow | 3.6 ± 5.5% increase | [4] |
| Reserpine-pretreated Pithed Rats | 3 - 30 mg/kg | i.v. | Antagonism of B-HT 920-induced pressor response | Apparent pA₂ value of 1.55 (0.87 - 2.75) | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through a dual mechanism: direct antagonism of α2-adrenergic receptors and stimulation of pro-angiogenic signaling pathways.
α2-Adrenergic Receptor Antagonism
The primary mechanism of vasodilation is the blockade of α2-adrenoceptors, particularly the α2C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines, leading to relaxation of the blood vessels and increased blood flow, especially in the femoral arteries.
Pro-angiogenic Signaling via PI3K/Akt/eNOS Pathway
This compound promotes angiogenesis through a signaling cascade within endothelial cells. It stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in the formation of new blood vessels.[5]
Caption: Signaling pathway of this compound leading to vasodilation and angiogenesis.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to α2-adrenoceptor subtypes.
-
Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors.
-
Radioligand: [³H]RX821002, a selective α2-adrenoceptor antagonist.
-
Procedure:
-
Prepare cell membrane fractions from the CHO cell lines.
-
Incubate the membrane preparations with a fixed concentration of [³H]RX821002 and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values by non-linear regression analysis of the competition binding data.[4]
-
In Vivo Murine Hindlimb Ischemia Model
-
Objective: To evaluate the pro-angiogenic effect of this compound in an in vivo model of ischemia.
-
Animal Model: Male C3H/He mice.
-
Procedure:
-
Induce unilateral hindlimb ischemia by ligating the femoral artery.
-
Randomly assign mice to a control group (normal diet) or an this compound group (diet containing 0.05% this compound).
-
Measure blood flow recovery in the ischemic limb at various time points using Laser Doppler Perfusion Imaging.
-
After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle tissue.
-
Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]
-
Western Blot Analysis of eNOS and Akt Phosphorylation
-
Objective: To determine the effect of this compound on the activation of the Akt/eNOS signaling pathway.
-
Cell Line: Human Aortic Endothelial Cells (HAECs).
-
Procedure:
-
Culture HAECs to near confluence.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated eNOS (Ser1177), total eNOS, phosphorylated Akt (Ser473), and total Akt.
-
Incubate with appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence system.
-
Quantify the band intensities to determine the relative levels of phosphorylation.[5]
-
Caption: Overview of the experimental workflow for characterizing this compound.
Conclusion
This compound is a promising pharmacological agent with a well-defined dual mechanism of action. Its selective antagonism of α2C-adrenoceptors provides targeted vasodilation, while its ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in conditions characterized by reduced blood flow and vascularity. The experimental data to date provide a strong foundation for further investigation into its clinical utility for peripheral vascular diseases and other ischemic conditions.
References
- 1. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-28326: A Deep Dive into its High Selectivity for the Alpha-2C Adrenoceptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of OPC-28326, a potent and selective antagonist of the alpha-2C adrenoceptor (α2C-AR). This compound has garnered significant interest within the research community for its potential therapeutic applications stemming from its unique pharmacological profile. This document will delve into the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and a visual representation of the associated signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity and Functional Antagonism
The selectivity of this compound for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes (α2A and α2B) is a defining characteristic of this compound. This selectivity has been quantified through rigorous radioligand binding assays and functional antagonism studies.
Table 1: Binding Affinity (Ki) of this compound at Human Alpha-2 Adrenoceptor Subtypes
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2A/α2C) | Selectivity (α2B/α2C) | Reference |
| This compound | 2040 | 285 | 55 | ~37-fold | ~5-fold | [1][2][3] |
| Yohimbine (B192690) | 3.0 | 2.0 | 11.0 | ~0.27-fold | ~0.18-fold | [1][3] |
Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
In studies using rat adrenoceptors, similar selectivity for the α2C subtype was observed.
Table 2: Binding Affinity (Ki) of this compound at Rat Alpha-2 Adrenoceptor Subtypes
| Compound | α2D-AR (rat homolog of human α2A) Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2D/α2C) | Selectivity (α2B/α2C) | Reference |
| This compound | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | ~280-fold | ~46-fold | [4] |
Table 3: Functional Antagonism (pA2) of this compound at Alpha-2 Adrenoceptor Subtypes
| Assay System | Agonist | Receptor Subtype | This compound pA2 | Yohimbine pA2 | Potency Ratio (Yohimbine/OPC-28326) | Reference |
| Reserpine-pretreated pithed rat (pressor response) | B-HT 920 | α2B (postsynaptic) | 1.55 (mg/kg) | 0.11 (mg/kg) | ~14-fold less potent | [1] |
| Electrically stimulated rat vas deferens | Clonidine | α2A/D (presynaptic) | 5.73 | 7.92 | ~155-fold less potent | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the key signaling pathway and experimental workflows.
Alpha-2C Adrenoceptor Signaling Pathway
The α2C-adrenoceptor, like other α2 subtypes, is a G-protein coupled receptor (GPCR) primarily associated with the inhibitory G-protein, Gi.[5] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as an antagonist, blocking the binding of agonists and thereby preventing this signaling cascade.
Caption: Alpha-2C adrenoceptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.[6] A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the unlabeled test compound (this compound).
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the cAMP assay, are used to determine the potency of a compound in modulating receptor signaling.[7][8][9] For Gi-coupled receptors like the α2C-AR, the assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Caption: Workflow for a cAMP functional assay to determine the antagonist potency of this compound.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand: [3H]RX821002 (a non-selective α2-adrenoceptor antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Yohimbine (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation.[10] Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or this compound at various concentrations (for competition binding).
-
50 µL of [3H]RX821002 at a final concentration near its Kd value.
-
150 µL of the cell membrane preparation (typically 20-50 µg of protein).[10]
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
cAMP Functional Assay Protocol
Objective: To determine the functional antagonist potency (pA2) of this compound at the α2C-adrenoceptor.
Materials:
-
CHO or HEK293 cells stably expressing the human α2C-adrenoceptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test Compound: this compound.
-
Agonist: Epinephrine or a selective α2-agonist.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
384-well white opaque assay plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells into a 384-well plate at an optimized density and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the α2C-AR agonist at a fixed concentration (typically the EC80) to all wells except the basal control.
-
Forskolin Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[11]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist response.
-
Calculate the pA2 value using a Schild plot analysis to determine the nature of the antagonism (competitive or non-competitive). For a competitive antagonist, the slope of the Schild plot should be close to 1.[3]
-
This technical guide provides a detailed overview of the alpha-2C adrenoceptor selectivity of this compound, supported by quantitative data and detailed experimental methodologies. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
The Pharmacological Profile of OPC-28326: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule with a significant pharmacological profile as a selective peripheral vasodilator.[1][2] Its primary mechanism of action involves the targeted antagonism of α2-adrenergic receptors, with a pronounced selectivity for the α2C-adrenoceptor subtype.[2][3] This selectivity is thought to contribute to its unique therapeutic effect of increasing blood flow, particularly in the hindlimbs, with minimal impact on systemic cardiovascular parameters such as blood pressure and heart rate.[1]
Beyond its vasodilatory effects, emerging research has uncovered a secondary mechanism of action for this compound, implicating it in the promotion of angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual functionality suggests a broader therapeutic potential for this compound in ischemic vascular diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used to elucidate its mechanisms of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Radioligand | Source |
| α2A | 2040 | [³H]RX821002 | [4] |
| α2B | 285 | [³H]RX821002 | [4] |
| α2C | 55 | [³H]RX821002 | [4] |
| α2D (rat homolog of human α2A) | 3840 ± 887 | [³H]RX821002 | [2] |
| α2B (rat) | 633 ± 46 | [³H]RX821002 | [2] |
| α2C (rat) | 13.7 ± 1.9 | [³H]RX821002 | [2] |
Table 2: Functional Antagonistic Potency of this compound
| Assay | Agonist | Species | pA₂ Value | Relative Potency vs. Yohimbine | Source |
| Inhibition of pressor response in pithed rat | B-HT 920 (α2-agonist) | Rat | 1.55 (mg/kg, i.v.) | ~14 times less potent | [4] |
| Inhibition of electrically stimulated contraction of vas deferens | Clonidine (B47849) (α2-agonist) | Rat | 5.73 | ~155 times less potent | [4] |
Table 3: In Vivo Hemodynamic Effects of this compound
| Species | Dose (i.v.) | Primary Effect | Secondary Effects | Source |
| Anesthetized Dogs | 0.3 and 1.0 µg/kg | Selective increase in femoral artery blood flow | Minimal effect on systemic blood pressure, heart rate, and other regional blood flows | [1] |
| Anesthetized Rats | 3 mg/kg (intraduodenal) | 44.7 ± 13.8% increase in femoral blood flow | 3.6 ± 5.5% increase in carotid blood flow | [2] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated by two distinct signaling pathways.
Primary Pathway: α2-Adrenoceptor Antagonism and Vasodilation
The principal mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors, with a notable selectivity for the α2C subtype.[2][3] In the vasculature, α2-adrenoceptors are present on vascular smooth muscle cells and presynaptic nerve terminals. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictor tone, resulting in vasodilation and increased blood flow. The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[2]
Caption: this compound antagonizes α2C-adrenoceptors, leading to vasodilation.
Secondary Pathway: PI3K/Akt/eNOS Activation and Angiogenesis
In addition to its vasodilatory properties, this compound has been shown to promote angiogenesis. This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.
Caption: this compound promotes angiogenesis via the PI3K/Akt/eNOS pathway.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This assay determines the binding affinity (Kᵢ) of this compound for α2-adrenoceptor subtypes.
Caption: Workflow for determining the receptor binding affinity of this compound.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, the radioligand [³H]RX821002 (at a concentration near its K₋d), and a range of concentrations of this compound.
-
For non-specific binding determination, include wells with a high concentration of a non-labeled competing ligand (e.g., yohimbine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Functional Assay: Inhibition of Contraction in Isolated Rat Vas Deferens
This assay assesses the functional antagonist activity of this compound at presynaptic α2-adrenoceptors.
Methodology:
-
Tissue Preparation:
-
Euthanize a male Sprague-Dawley rat and dissect the vasa deferentia.
-
Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach the tissues to an isometric force transducer to record contractile responses.
-
-
Experimental Procedure:
-
Electrically stimulate the tissues to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.
-
Obtain a cumulative concentration-response curve for the α2-agonist clonidine, which inhibits the twitch response.
-
Wash the tissues and allow them to recover.
-
Add a fixed concentration of this compound to the organ bath and allow it to equilibrate.
-
Obtain a second concentration-response curve for clonidine in the presence of this compound.
-
Repeat this procedure with several different concentrations of this compound.
-
-
Data Analysis:
-
Plot the log of the clonidine concentration versus the percentage of inhibition of the twitch response.
-
Determine the EC₅₀ of clonidine in the absence and presence of each concentration of this compound.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
In Vivo Measurement of Femoral Artery Blood Flow in Anesthetized Dogs
This experiment evaluates the selective vasodilatory effect of this compound in a whole-animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize a mongrel dog and maintain anesthesia throughout the experiment.
-
Intubate the animal and provide artificial ventilation.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Surgically expose the contralateral femoral artery and place an electromagnetic flow probe around the vessel to measure blood flow.
-
-
Experimental Protocol:
-
Allow the animal to stabilize and record baseline hemodynamic parameters (femoral blood flow, systemic blood pressure, heart rate).
-
Administer this compound intravenously at increasing doses.
-
Continuously record the hemodynamic parameters for a set period after each dose.
-
-
Data Analysis:
-
Calculate the percentage change in femoral artery blood flow from baseline for each dose of this compound.
-
Analyze the effects on systemic blood pressure and heart rate to assess the selectivity of the vasodilation.
-
Western Blot Analysis of eNOS and Akt Phosphorylation
This assay is used to investigate the molecular mechanism of this compound-induced angiogenesis.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluence.
-
Treat the cells with various concentrations of this compound for different time periods.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated eNOS (p-eNOS), total eNOS, phosphorylated Akt (p-Akt), and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
-
Conclusion
This compound is a selective peripheral vasodilator with a primary mechanism of action involving the antagonism of α2-adrenoceptors, particularly the α2C subtype. This leads to increased blood flow in the hindlimbs with minimal systemic cardiovascular effects. Additionally, this compound promotes angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual pharmacological profile suggests that this compound holds promise as a therapeutic agent for ischemic vascular diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel cardiovascular compounds.
References
- 1. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
OPC-28326: A Selective Femoral Vasodilator - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule that has demonstrated potent and selective vasodilatory effects on the femoral artery.[1] This unique pharmacological profile suggests its potential as a therapeutic agent for conditions characterized by reduced blood flow to the lower extremities, such as peripheral artery disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism
The primary mechanism underlying the selective femoral vasodilation of this compound is its potent and selective antagonism of the α2C-adrenoceptor subtype.[2] This selectivity is crucial to its localized effect, as the α2C-adrenoceptor is highly expressed in the vascular tissues of skeletal muscle in the hind limbs.[2] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow specifically in the femoral arterial bed.[1][2]
Signaling Pathway of α2C-Adrenoceptor Antagonism
Caption: Signaling pathway of this compound-mediated α2C-adrenoceptor antagonism.
Secondary Mechanism: Pro-angiogenic Effects via PI3K/Akt/eNOS Pathway
In addition to its primary vasodilatory mechanism, this compound has been shown to promote angiogenesis through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[3] This suggests a dual therapeutic potential, not only acutely increasing blood flow but also promoting the long-term formation of new blood vessels in ischemic tissues.
Signaling Pathway of Pro-angiogenic Effects
Caption: Pro-angiogenic signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Effects of this compound on Regional Blood Flow
| Animal Model | Drug Administration | Femoral Blood Flow Change | Other Blood Flow Changes | Systemic Effects | Reference |
| Anesthetized Open-Chest Dogs | 0.3 and 1.0 µg/kg, i.v. | Selective Increase | Minimal effect on coronary, carotid, vertebral, renal, and mesenteric blood flows | Minimal action on systemic blood pressure and heart rate | [1] |
| Isoflurane Anesthetized Rats | 3 mg/kg, intraduodenally | +44.7 ± 13.8% | Carotid blood flow: +3.6 ± 5.5% | Not specified | [2] |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| α2A-adrenoceptor | 2040 | |
| α2B-adrenoceptor | 285 | |
| α2C-adrenoceptor | 55 | |
| α2D-adrenoceptor | 3840 ± 887 | [2] |
| α2B-adrenoceptor (rat) | 633 ± 46 | [2] |
| α2C-adrenoceptor (rat) | 13.7 ± 1.9 | [2] |
Table 3: In Vitro Angiogenesis Effects of this compound
| Assay | Effect of this compound | Reference |
| Endothelial Tube Formation (HAECs) | Enhanced tube formation | [3] |
| Aortic Ring Sprouting | Enhanced number of microvessels | [3] |
| eNOS Phosphorylation (HAECs) | Markedly induced | [3] |
Detailed Experimental Protocols
In Vivo Hemodynamic Studies in Anesthetized Dogs
Objective: To assess the selective vasodilatory effect of this compound on various regional blood flows.
Experimental Workflow:
Caption: Experimental workflow for in vivo hemodynamic studies in dogs.
Methodology:
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Preparation: A thoracotomy is performed to expose the heart and major vessels. Electromagnetic or ultrasonic flow probes are placed around the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries to measure blood flow. Catheters are inserted for blood pressure monitoring and drug administration.
-
Drug Administration: this compound is administered intravenously (i.v.) at doses of 0.3 and 1.0 µg/kg.[1]
-
Data Acquisition: Hemodynamic parameters, including regional blood flows, systemic blood pressure, and heart rate, are continuously recorded before and after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.
Perfused Rat Hindlimb Preparation
Objective: To evaluate the direct vasodilatory effect of this compound on the hindlimb vasculature.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: The rat is anesthetized, and the femoral artery and vein of one hindlimb are cannulated. The hindlimb is surgically isolated from the systemic circulation.
-
Perfusion: The hindlimb is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) or autologous blood at a constant flow rate. Perfusion pressure is monitored as an indicator of vascular resistance.
-
Drug Administration: this compound is added to the perfusate. In some experiments, vasoconstrictors like the selective α2-adrenoceptor agonist brimonidine (B1667796) are used to pre-constrict the vasculature before administering this compound.[1]
-
Data Analysis: Changes in perfusion pressure are recorded to determine the vasodilatory or vasoconstrictor-inhibiting effects of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for different α2-adrenoceptor subtypes.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors are cultured and harvested.[2] Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Cell membranes are incubated with a fixed concentration of the radioligand [3H]RX821002 and varying concentrations of this compound.[2]
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Western Blot Analysis for PI3K/Akt/eNOS Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/eNOS pathway.
Methodology:
-
Cell Culture and Treatment: Human Aortic Endothelial Cells (HAECs) are cultured and treated with this compound for various time points.[3]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry to determine the relative levels of protein phosphorylation.
In Vitro Angiogenesis Assays
Objective: To evaluate the pro-angiogenic activity of this compound.
Endothelial Cell Tube Formation Assay:
-
Plate Coating: A layer of Matrigel or a similar basement membrane extract is coated onto the wells of a multi-well plate and allowed to solidify.
-
Cell Seeding: HAECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.[3]
-
Incubation and Visualization: The plate is incubated to allow for the formation of tube-like structures. The extent of tube formation is visualized and quantified by microscopy.
Aortic Ring Assay:
-
Aorta Excision and Sectioning: The thoracic aorta is excised from a rat, cleaned of surrounding tissue, and cut into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a multi-well plate.
-
Treatment and Incubation: The rings are cultured in endothelial cell growth medium supplemented with or without this compound.
-
Analysis: The formation of microvessel sprouts from the aortic rings is monitored and quantified over several days using microscopy.[3]
Conclusion
This compound is a promising drug candidate with a unique and selective mechanism of action for enhancing femoral blood flow. Its primary activity as an α2C-adrenoceptor antagonist, coupled with its secondary pro-angiogenic effects, suggests a multifaceted therapeutic potential for ischemic conditions of the lower limbs. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds.
References
OPC-28326: A Novel Angiogenic Agent for Ischemic Vascular Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator originally developed for its alpha2-adrenergic antagonist properties.[1][2] Emerging research has unveiled its potent pro-angiogenic capabilities, suggesting a promising therapeutic potential for ischemic vascular diseases. This technical guide provides a comprehensive overview of the angiogenic properties of this compound, detailing its mechanism of action, and summarizing key experimental findings.
Core Angiogenic Properties
This compound has demonstrated significant pro-angiogenic effects in both in vitro and in vivo models. These effects are primarily mediated through the activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/endothelial Nitric Oxide Synthance (eNOS) signaling pathway, a critical cascade in promoting endothelial cell survival, migration, and differentiation – the hallmarks of angiogenesis.[1][2]
In Vitro Angiogenic Effects
In controlled laboratory settings, this compound has been shown to directly stimulate angiogenic processes in cultured endothelial cells.
Table 1: Summary of In Vitro Angiogenic Effects of this compound
| Experimental Assay | Cell Type | Key Findings |
|---|---|---|
| Endothelial Cell Tube Formation Assay | Human Aortic Endothelial Cells (HAECs) | Enhanced the formation of capillary-like structures.[1][2] |
| Aortic Ring Assay | Rat Aortic Rings | Increased the number of microvessel sprouts from aortic explants.[1][2] |
In Vivo Angiogenic Effects
The pro-angiogenic activity of this compound has been further substantiated in a preclinical model of peripheral artery disease.
Table 2: Summary of In Vivo Angiogenic Effects of this compound in a Mouse Hindlimb Ischemia Model
| Parameter Assessed | Key Findings |
|---|---|
| Blood Flow Recovery | Significantly enhanced blood flow to the ischemic limb.[1][2] |
| Capillary Density | Increased the density of capillaries in the ischemic muscle tissue.[1][2] |
Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway
The angiogenic properties of this compound are intrinsically linked to its ability to activate the PI3K/Akt/eNOS signaling cascade within endothelial cells. This pathway plays a pivotal role in mediating cellular responses to growth factors and other extracellular signals that drive angiogenesis.
The proposed mechanism is as follows:
-
Activation of PI3K/Akt: this compound is believed to initiate the signaling cascade by activating PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt.
-
Phosphorylation of eNOS: Activated Akt then phosphorylates eNOS at its serine 1177 residue.
-
Production of Nitric Oxide (NO): Phosphorylation of eNOS enhances its enzymatic activity, leading to an increased production of nitric oxide (NO).
-
Promotion of Angiogenesis: NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and, importantly, stimulates endothelial cell proliferation and migration, thereby driving the formation of new blood vessels.
The crucial role of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abrogated in eNOS-deficient mice.[1]
Figure 1: Proposed signaling pathway for the angiogenic effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the evaluation of this compound's angiogenic properties.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Figure 2: Workflow for the endothelial cell tube formation assay.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a piece of intact tissue.
Figure 3: Workflow for the aortic ring assay.
Mouse Hindlimb Ischemia Model
This in vivo model is a well-established method for studying peripheral artery disease and the effects of pro-angiogenic compounds.
Figure 4: Workflow for the mouse hindlimb ischemia model.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
Figure 5: Workflow for Western blotting of phosphorylated proteins.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a promising pro-angiogenic agent with a clear mechanism of action involving the PI3K/Akt/eNOS pathway. Its ability to enhance tube formation, microvessel sprouting, and improve blood flow and capillary density in ischemic tissue highlights its therapeutic potential for diseases characterized by insufficient blood supply. Further research is warranted to fully elucidate the dose-response relationships and to translate these preclinical findings into clinical applications for the treatment of ischemic vascular diseases.
References
An In-Depth Technical Guide on OPC-28326 and the PI3K/Akt/eNOS Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPC-28326 is a novel small molecule compound with significant potential in the treatment of ischemic vascular diseases. Its primary mechanism of action is as a selective antagonist of the α2C-adrenoceptor, leading to potent vasodilation, particularly in the peripheral vasculature. Beyond its vasodilatory effects, emerging evidence has illuminated a crucial role for this compound in promoting angiogenesis through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its interaction with the PI3K/Akt/eNOS pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound
This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, was initially developed as a selective peripheral vasodilator.[1][2] Its unique pharmacological profile is characterized by a selective increase in blood flow to the lower extremities, with minimal impact on systemic blood pressure and heart rate.[3] This selectivity is attributed to its antagonist activity at α2-adrenergic receptors.[4] Further investigation has revealed that this compound also possesses potent pro-angiogenic properties, which are mediated through the activation of the critical cell survival and growth signaling cascade, the PI3K/Akt/eNOS pathway.[1][5]
Core Mechanism of Action: α2C-Adrenoceptor Antagonism
The primary pharmacological action of this compound is its selective antagonism of α2-adrenoceptors, with a notable preference for the α2C subtype.[6] This antagonistic action inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow, particularly in the femoral arterial bed.[6][7] The abundance of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[6]
Quantitative Data: Receptor Binding Affinity and Vasodilatory Effects
The selectivity of this compound for α2-adrenoceptor subtypes has been quantified through radioligand binding assays. Furthermore, its functional consequence on blood flow has been demonstrated in preclinical models.
| Parameter | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Reference |
| Kᵢ (nM) | 2040 ± 40 | 285 ± 43 | 55 ± 8 | [7] |
| Kᵢ (nM) | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | [2] |
| Parameter | Measurement | Conditions | Reference |
| Femoral Blood Flow | 44.7 ± 13.8% increase | 3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration | [2] |
| Carotid Blood Flow | 3.6 ± 5.5% increase | 3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration | [2] |
The Role of the PI3K/Akt/eNOS Signaling Pathway in this compound-Mediated Angiogenesis
A growing body of evidence indicates that the therapeutic benefits of this compound extend beyond simple vasodilation and involve the active promotion of new blood vessel formation, a process known as angiogenesis.[1][5] This pro-angiogenic effect is critically dependent on the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells.[1]
Signaling Pathway Diagram
Activation of this pathway by this compound leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS).[1] Activated eNOS produces nitric oxide (NO), a critical signaling molecule that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential steps in the formation of new blood vessels.[1][8] The importance of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abolished in eNOS-deficient mice.[1]
Experimental Protocols for Assessing this compound Activity
The pro-angiogenic and vasodilatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.
Western Blotting for eNOS Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of eNOS in response to this compound treatment in human aortic endothelial cells (HAECs).
Methodology:
-
Cell Culture and Treatment: HAECs are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different durations.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HAECs are seeded onto the gel in the presence of various concentrations of this compound or control vehicle.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
Methodology:
-
Aorta Excision and Preparation: Thoracic aortas are harvested from rats or mice, cleaned of periadventitial fat, and cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of this compound or control vehicle.
-
Sprouting Assessment: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.
-
Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the outgrowing capillaries.
Mouse Hindlimb Ischemia Model
This in vivo model is used to evaluate the effect of this compound on blood flow recovery and angiogenesis in an ischemic setting.
Methodology:
-
Surgical Procedure: Unilateral hindlimb ischemia is induced in mice by ligating and excising the femoral artery.
-
Drug Administration: Mice are treated with this compound or a vehicle control, typically via oral gavage or in the diet.
-
Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery using laser Doppler perfusion imaging.
-
Histological Analysis: After a set period, the ischemic muscle tissue is harvested, sectioned, and stained with antibodies against endothelial cell markers (e.g., CD31) to quantify capillary density.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Angiogenesis Assays
Logical Relationship of this compound's Dual Mechanism of Action
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action that addresses key pathologies in ischemic vascular diseases. Its ability to not only increase blood flow through α2C-adrenoceptor antagonism but also to promote the formation of new blood vessels via the PI3K/Akt/eNOS pathway makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at elucidating its full pharmacological profile and clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of post-natal angiogenesis in a mouse hind limb ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 7. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of OPC-28326: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator. Extensive in vitro studies have been conducted to elucidate its mechanism of action and pharmacological effects. This technical guide provides a comprehensive overview of the key in vitro experiments performed on this compound, detailing its interaction with α2-adrenoceptors and its role in promoting angiogenesis through the PI3K/Akt/eNOS signaling pathway. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism
The primary mechanism of action of this compound is its antagonistic activity at α2-adrenoceptors. Notably, it exhibits a significant selectivity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. This selectivity is believed to contribute to its potent vasodilating effect on the femoral arterial bed with minimal impact on systemic blood pressure and heart rate.
Quantitative Data: Binding Affinity of this compound for α2-Adrenoceptor Subtypes
The binding affinity of this compound to different α2-adrenoceptor subtypes has been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below.
| Adrenoceptor Subtype | Ki (nM) | Reference |
| α2A | 2040 ± 40 | |
| α2B | 285 ± 43 | |
| α2C | 55 ± 8 | |
| α2D (rat homolog of α2A) | 3840 ± 887 | |
| α2B (rat) | 633 ± 46 | |
| α2C (rat) | 13.7 ± 1.9 |
Key In Vitro Experiments and Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This assay is fundamental to determining the binding affinity of this compound to the different α2-adrenoceptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing individual rat or human α2-adrenoceptor subtypes (α2A/α2D, α2B, α2C) are used.
-
Membrane Preparation:
-
Cultured CHO cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, cell membranes (typically 3-20 µg of protein) are incubated in a final volume of 250 µL.
-
A fixed concentration of the radioligand, [3H]RX821002, is added to each well.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., yohimbine).
-
The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation.
-
The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific [3H]RX821002 binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Antagonism Assessment using a Luciferase Reporter Assay
To confirm that this compound acts as an antagonist, a functional assay is employed. This often involves a reporter gene, such as luciferase, linked to a signaling pathway that is modulated by the receptor of interest.
-
Cell Lines: CHO cells co-expressing an α2-adrenoceptor subtype and a luciferase reporter gene under the control of a cAMP-responsive element (CRE) are used. α2-adrenoceptors are Gαi-coupled, meaning their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and thus reduced luciferase expression.
-
Assay Procedure:
-
CHO-K1/CRE/Luciferase cells are seeded into a 96-well plate and cultured for 24 hours.
-
The cells are then treated with a fixed concentration of an α2-adrenoceptor agonist (e.g., epinephrine) in the presence of varying concentrations of this compound.
-
A control group is treated with the agonist alone.
-
The cells are incubated for a sufficient period to allow for changes in gene expression (typically 4-6 hours).
-
After incubation, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in luciferase activity is quantified. The concentration of this compound that produces a 50% reversal of the agonist effect is determined. The results confirm the antagonistic nature of this compound.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This compound has been shown to promote angiogenesis, a process that is crucial for blood flow recovery in ischemic tissues.[1] The tube formation assay is a classic in vitro model to assess this pro-angiogenic activity.
-
Cell Line: Human Aortic Endothelial Cells (HAECs) are commonly used for this assay.[1]
-
Assay Procedure:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
HAECs are harvested and resuspended in a basal medium, often with reduced serum.
-
The cell suspension is then treated with different concentrations of this compound or a vehicle control.
-
The treated cell suspension is added to the Matrigel-coated wells.
-
The plate is incubated at 37°C in a CO2 incubator for several hours (typically 4-18 hours).
-
During this time, the endothelial cells will migrate and align to form capillary-like structures (tubes).
-
The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and the number of loops can be measured using image analysis software.
-
-
Data Analysis: A significant increase in the quantified parameters in the this compound-treated groups compared to the control group indicates a pro-angiogenic effect.[1]
Investigation of the PI3K/Akt/eNOS Signaling Pathway
The pro-angiogenic effects of this compound are linked to the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[1] Western blotting is a key technique to demonstrate the activation of this pathway through the detection of protein phosphorylation.
-
Cell Culture and Treatment: HAECs are cultured to near confluence and may be serum-starved for a period to reduce basal signaling. The cells are then treated with this compound for various time points.
-
Protein Extraction:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
The cells are then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
The cell lysates are collected and centrifuged to pellet cell debris.
-
The protein concentration of the supernatant is determined.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, typically at Ser473) and eNOS (p-eNOS, typically at Ser1177), as well as antibodies for total Akt and total eNOS as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands corresponding to p-Akt and p-eNOS is quantified and normalized to the intensity of the total Akt and eNOS bands, respectively. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.[1]
Summary and Conclusion
The in vitro studies on this compound have provided a solid foundation for understanding its pharmacological profile. Its selective antagonism of the α2C-adrenoceptor subtype underpins its targeted vasodilatory effects. Furthermore, its ability to promote angiogenesis via the PI3K/Akt/eNOS signaling pathway highlights its potential therapeutic applications in ischemic conditions. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other related compounds in the drug discovery and development pipeline.
References
The Journey of a Selective Vasodilator: An In-depth Technical Guide to the Early Discovery and Development of OPC-28326
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and early-stage development of OPC-28326, a novel compound identified for its selective vasodilatory properties. The document delves into its mechanism of action, key preclinical findings, and early clinical evidence, presenting a detailed look at the foundational science that has defined its therapeutic potential.
Core Mechanism of Action: A Selective Antagonist of the α2C-Adrenergic Receptor
This compound is a selective α2-adrenergic receptor antagonist with a pronounced preference for the α2C-adrenoceptor subtype.[1][2][3] This selectivity is central to its pharmacological profile. The α2C-adrenergic receptors are predominantly located in the smooth muscle of peripheral blood vessels, particularly in the extremities. By antagonizing these receptors, this compound inhibits vasoconstriction, leading to vasodilation and increased blood flow in these specific regions.[4] This targeted action allows for localized vasodilation with minimal impact on systemic blood pressure and heart rate.[5]
The signaling pathway initiated by α2C-adrenergic receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent smooth muscle contraction. This compound blocks this cascade, resulting in smooth muscle relaxation and vasodilation.
References
- 1. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raynaud’s Phenomenon: A Brief Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular responses to an isosterically modified prostaglandin analog in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new protocol for removal of the endothelium from the perfused rat hind-limb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-28326: A Technical Guide on Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-28326, identified chemically as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a novel small molecule with potent and selective vasodilatory effects.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its physicochemical properties, stability considerations, and its intricate mechanism of action. While specific quantitative data on solubility and stability are not publicly available, this document outlines general principles and methodologies relevant to a compound of this nature. The guide also details the signaling pathways through which this compound exerts its therapeutic effects, supported by visualizations and summaries of experimental protocols from key studies.
Physicochemical Properties
As a hydrochloride monohydrate salt, this compound is expected to exhibit improved solubility in aqueous media compared to its free base form. The salt form enhances the dissolution rate, a critical factor for bioavailability.[2][3][4]
Solubility Profile
While specific quantitative solubility data for this compound in various solvents has not been published, general solubility characteristics can be inferred from its chemical structure and salt form.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately to Highly Soluble | As a hydrochloride salt, it is designed for aqueous solubility. The pH of the solution will significantly impact solubility.[5] |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |
| Ethanol | Soluble | A polar protic solvent often used in pharmaceutical formulations. |
| PBS (Phosphate-Buffered Saline) | Likely Soluble | Solubility will be dependent on the final pH of the solution. |
Experimental Protocol: General Solubility Assessment for Hydrochloride Salts
A standard protocol to determine the equilibrium solubility of a hydrochloride salt like this compound would involve the following steps:
-
Preparation of Solutions: A surplus of the compound is added to a series of vials containing different solvents (e.g., water, DMSO, ethanol, PBS at various pH levels).
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully removed from each vial and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mmol/L.
Stability Profile
The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing for small molecules like this compound is guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
General Stability Considerations
As a hydrochloride monohydrate, this compound may be susceptible to degradation under certain conditions:
-
pH: The stability of the compound in solution is likely to be pH-dependent. Hydrolysis can occur at extreme pH values.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.
-
Oxidation: The presence of functional groups susceptible to oxidation could lead to degradation in the presence of oxygen or oxidizing agents.
Experimental Protocol: General Stability-Indicating Assay
A typical stability study for a compound like this compound would follow ICH guidelines and involve:
-
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., high temperature, extreme pH, oxidative stress, and light exposure) to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for an extended period.[7]
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated.
Mechanism of Action
This compound exerts its vasodilatory and angiogenic effects through a dual mechanism: selective antagonism of the α2C-adrenoceptor and activation of the PI3K/Akt/eNOS signaling pathway.
α2C-Adrenoceptor Antagonism
This compound is a selective antagonist of the α2C-adrenoceptor.[10] Alpha-2 adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[11] By blocking the α2C subtype, which is found in vascular tissues, this compound inhibits the vasoconstrictive signals mediated by this receptor, leading to vasodilation.[10][12]
PI3K/Akt/eNOS Pathway Activation
This compound also promotes angiogenesis, the formation of new blood vessels. This is achieved through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[13] Activated eNOS produces nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis.
Summary of Key Experimental Protocols
The following are summaries of methodologies from published studies that have elucidated the mechanism of action of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to different α2-adrenoceptor subtypes.
-
Methodology:
-
Membrane preparations from cells overexpressing specific rat α2-adrenoceptor subtypes (α2A, α2B, or α2C) were used.
-
These membranes were incubated with a radiolabeled ligand (e.g., [3H]RX821002) and varying concentrations of this compound.
-
The amount of radioligand bound to the receptors was measured after separating the bound and free ligand.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).[10]
-
Mouse Hindlimb Ischemia Model
-
Objective: To evaluate the in vivo angiogenic effects of this compound.
-
Methodology:
-
Unilateral hindlimb ischemia was surgically induced in mice by ligating and excising the femoral artery.
-
Mice were then treated with this compound, typically administered in their diet.
-
Blood flow recovery in the ischemic limb was monitored over time using techniques like Laser Doppler Perfusion Imaging.
-
At the end of the study, the ischemic muscle tissue was harvested for histological analysis to assess capillary density (e.g., by staining for CD31).
-
Conclusion
This compound is a promising therapeutic agent with a well-defined dual mechanism of action involving α2C-adrenoceptor antagonism and activation of the pro-angiogenic PI3K/Akt/eNOS pathway. While specific public data on its solubility and stability are limited, its formulation as a hydrochloride monohydrate suggests favorable properties for pharmaceutical development. Further studies are warranted to fully characterize its physicochemical profile to support its progression through clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in this compound.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OPC-28326 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator.[1] Its primary mechanism of action involves acting as an antagonist for alpha2-adrenergic receptors, with a particular selectivity for the α2C-adrenoceptor subtype.[2][3] Preclinical studies have demonstrated its potential therapeutic effects in conditions associated with reduced blood flow and tissue ischemia. Notably, this compound has been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the PI3K/Akt/eNOS signaling pathway.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on findings from published research.
Data Presentation
The following tables summarize the quantitative data from key in vivo mouse studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Parameter | Control Group | This compound Group (0.05% in diet) | p-value | Reference |
| Survival Rate (4 weeks post-MI) | 44% | 83% | < 0.05 | [4] |
| Left Ventricular Remodeling | - | Significantly Mitigated | < 0.05 | [4] |
| Left Ventricular Dysfunction | - | Significantly Mitigated | < 0.05 | [4] |
Table 2: Efficacy of this compound in a Mouse Model of Hindlimb Ischemia
| Parameter | Control Group | This compound Group | Outcome | Reference |
| Blood Flow Recovery | - | - | Significantly Enhanced | [1] |
| Capillary Density (Ischemic Muscle) | - | - | Increased | [1] |
Experimental Protocols
Protocol 1: Myocardial Infarction Model in Mice
This protocol is based on a study investigating the effect of this compound on post-infarction cardiac remodeling.[4]
1. Animal Model:
-
Species: Mouse
-
Strain: C3H/He
-
Sex: Male
2. Myocardial Infarction Induction:
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery to induce myocardial infarction.
-
Close the chest and allow the animals to recover.
3. This compound Administration:
-
Dosage: 0.05% this compound mixed in standard mouse chow.
-
Note on Dosage Calculation: The conversion of the dietary percentage to a milligram per kilogram per day (mg/kg/day) dose is dependent on the daily food consumption of the mice. Assuming an average daily food intake of 3-5 grams for a 20-25 gram mouse, the approximate dosage would be in the range of 60-125 mg/kg/day. Researchers should measure the actual food intake in their specific mouse strain and housing conditions to determine a more precise dosage.
-
-
Administration Route: Oral (ad libitum feeding).
-
Treatment Duration: 4 weeks, starting immediately after the induction of myocardial infarction.
4. Outcome Assessment:
-
Survival Rate: Monitor and record animal survival over the 4-week treatment period.
-
Cardiac Function and Remodeling:
-
Perform echocardiography at the end of the study to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Harvest the hearts for histological analysis to measure infarct size and wall thickness.
-
-
Cell Proliferation and Apoptosis:
-
Perform immunohistochemical staining for markers such as Ki-67 (proliferation) and TUNEL (apoptosis) on cardiac tissue sections.
-
Protocol 2: Hindlimb Ischemia Model in Mice
This protocol is based on a study evaluating the angiogenic effects of this compound.[1]
1. Animal Model:
-
Species: Mouse
-
Strains: C3H and C57BL
2. Hindlimb Ischemia Induction:
-
Anesthetize the mice.
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Ligate the femoral artery at its proximal end.
-
Excise the femoral artery and its branches.
-
Close the incision with sutures.
3. This compound Administration (Proposed Methods):
As the original study does not specify the exact dosage and administration route for the hindlimb ischemia model, the following are proposed methods based on available data and common laboratory practice.
-
Oral Gavage:
-
Dosage: Based on the dietary study, a starting dose of 30-60 mg/kg/day administered once daily by oral gavage could be considered. Dose-response studies are recommended to determine the optimal dosage.
-
Formulation: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution of 1% methylcellulose.
-
-
Intraperitoneal (IP) Injection:
-
Dosage: A starting dose of 10-30 mg/kg/day administered once daily by IP injection could be evaluated.
-
Formulation: The solubility of this compound in common vehicles for injection should be determined. A formulation in saline with a small percentage of a solubilizing agent like DMSO or Tween 80 may be necessary.
-
4. Outcome Assessment:
-
Blood Flow Recovery:
-
Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., day 0, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).
-
Calculate the perfusion ratio of the ischemic to the non-ischemic limb.
-
-
Capillary Density:
-
At the end of the study, harvest the ischemic and non-ischemic gastrocnemius muscles.
-
Perform immunohistochemical staining for endothelial cell markers such as CD31 or von Willebrand Factor (vWF).
-
Quantify the number of capillaries per muscle fiber or per unit area.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The pro-angiogenic effects of this compound are mediated through the PI3K/Akt/eNOS signaling pathway.[1]
Caption: this compound signaling pathway promoting angiogenesis.
Experimental Workflow for Hindlimb Ischemia Model
The following diagram outlines the key steps in the mouse hindlimb ischemia model for evaluating this compound.
Caption: Experimental workflow for the mouse hindlimb ischemia model.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPC-28326 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326 is a selective α2C-adrenoceptor antagonist that has demonstrated potent peripheral vasodilator effects, primarily targeting the femoral arterial bed.[1][2] Its mechanism of action also involves the promotion of angiogenesis through the PI3K/Akt/eNOS signaling pathway.[3] These properties make this compound a compound of interest for research into conditions involving peripheral artery disease and ischemia.
This document provides detailed protocols for the administration of this compound to rats for preclinical research, based on available literature and general laboratory guidelines. It also summarizes key quantitative data and visualizes the compound's signaling pathway and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound [4]
| Adrenoceptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
Table 2: In Vivo Efficacy of this compound in Rats [1]
| Species | Dose | Route of Administration | Effect |
| Rat | 3 mg/kg | Intraduodenal | 44.7% increase in femoral blood flow |
Table 3: Dosages of this compound Used in Animal Studies
| Species | Dosage | Route of Administration | Reference |
| Rat | 3 mg/kg | Intraduodenal | [1] |
| Dog | 0.3, 1.0, 3.0 mg/kg | Oral | [5] |
| Dog | 0.3, 1.0 µg/kg | Intravenous | [2] |
| Mouse | 0.05% in diet | Oral (dietary) | [6] |
Experimental Protocols
Important Note on Formulation: The specific vehicle used for the solubilization or suspension of this compound for administration in rats is not explicitly detailed in the reviewed literature. As this compound is a hydrochloride salt, it is likely soluble in aqueous vehicles. For novel compounds, a common approach is to first assess solubility in sterile water for injection or saline. If solubility is limited, common non-aqueous vehicles such as polyethylene (B3416737) glycol 400 (PEG400), or suspension vehicles like 0.5% methylcellulose (B11928114) may be considered. It is strongly recommended to perform solubility and stability tests of the intended formulation prior to in vivo administration.
Protocol 1: Oral Gavage (PO) Administration
This protocol is a general guideline for the oral administration of a test compound to rats.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Rat gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the solution or suspension is homogeneous.
-
Dosage Calculation: Calculate the volume to be administered based on the rat's body weight and the target dose. The maximum recommended gavage volume for rats is 10-20 mL/kg.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and torso. The animal's body should be held in a vertical position to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein
This is a standard procedure for intravenous administration in rats.
Materials:
-
This compound in a sterile, injectable vehicle (e.g., sterile saline)
-
25-27 gauge needles
-
1 mL syringes
-
A rat restraining device
-
A heat lamp or warming pad
Procedure:
-
Animal Preparation: Place the rat in a restraining device, allowing access to the tail.
-
Vein Dilation: To facilitate injection, warm the tail using a heat lamp or a warming pad. This will cause the lateral tail veins to dilate and become more visible.
-
Formulation Preparation: Prepare the sterile this compound solution. Ensure there are no air bubbles in the syringe.
-
Injection Site Preparation: Clean the tail with an alcohol swab.
-
Needle Insertion:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins, starting towards the distal end of the tail to allow for subsequent injections more proximally if needed.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
-
Administration: Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the rat for any adverse reactions.
Protocol 3: Intraduodenal (IDu) Administration
This is a surgical procedure and requires appropriate aseptic technique and anesthesia.
Materials:
-
This compound formulation
-
General anesthetic for rodents (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suturing material
-
Polyethylene tubing or catheter
-
Syringe pump (optional, for continuous infusion)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.
-
Laparotomy: Make a midline abdominal incision to expose the duodenum.
-
Catheter Insertion:
-
Carefully identify the duodenum, the first section of the small intestine.
-
Make a small incision or puncture in the duodenal wall.
-
Insert a small-gauge polyethylene catheter into the lumen of the duodenum and secure it with a purse-string suture.
-
-
Administration: Administer the this compound formulation through the catheter. This can be a single bolus injection or a continuous infusion using a syringe pump.
-
Wound Closure: After administration, carefully close the abdominal muscle and skin layers with sutures.
-
Post-Surgical Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Femoral Blood Flow Following OPC-28326 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OPC-28326, a selective femoral arterial vasodilator, and detailed protocols for measuring its effects on femoral blood flow in preclinical models.
Introduction to this compound
This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a novel therapeutic agent with a primary action of selective vasodilation in the hindlimb vasculature.[1][2] Its mechanism of action is centered on its properties as a selective alpha2C-adrenoceptor antagonist.[2][3] This selectivity is crucial as it allows for a targeted increase in blood flow to the lower extremities with minimal impact on systemic cardiovascular parameters such as blood pressure and heart rate.[1]
Studies have demonstrated that this compound effectively increases femoral artery blood flow in various animal models, including dogs and rats.[1][3] Beyond its vasodilatory effects, this compound has also been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS pathway, suggesting its potential in treating ischemic vascular diseases.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effect of this compound on Femoral Blood Flow in Anesthetized Rats
| Dose (intraduodenally) | Change in Femoral Blood Flow | Change in Carotid Blood Flow | Time Point | Animal Model |
| 3 mg/kg | +44.7 ± 13.8% | +3.6 ± 5.5% | 45 minutes | Isoflurane-anesthetized rats |
| Data from J Pharmacol Exp Ther. 2001 Nov;299(2):652-8.[3] |
Table 2: Effect of Intravenous this compound on Cardiovascular Parameters in Anesthetized Dogs
| Dose (i.v.) | Effect on Femoral Artery Blood Flow | Systemic Blood Pressure | Heart Rate | Other Regional Blood Flows (Coronary, Carotid, Vertebral, Renal, Mesenteric) | Animal Model |
| 0.3 µg/kg | Selective Increase | Minimal Action | Minimal Action | Minimal Action | Anesthetized open-chest dogs |
| 1.0 µg/kg | Selective Increase | Minimal Action | Minimal Action | Minimal Action | Anesthetized open-chest dogs |
| Data from Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed.[1] |
Table 3: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| alpha2A-adrenoceptor | Not specified in provided abstracts |
| alpha2B-adrenoceptor | 633 ± 46 |
| alpha2C-adrenoceptor | 13.7 ± 1.9 |
| Data from J Pharmacol Exp Ther. 2001 Nov;299(2):652-8.[3] |
Signaling Pathway of this compound
The vasodilatory and angiogenic effects of this compound are mediated through distinct signaling pathways.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine OPC-28326 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326 is a selective peripheral vasodilator that has been identified as a potent α2C-adrenoceptor antagonist.[1][2][3] Its vasodilatory effects are primarily attributed to the blockade of α2-adrenoceptors, particularly the α2C subtype, which is abundant in the vasculature of skeletal muscle.[2] Beyond its role in vasodilation, this compound has also been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells. These dual activities make this compound a compound of interest for therapeutic applications in ischemic vascular diseases.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, focusing on its α2-adrenoceptor antagonism and its pro-angiogenic properties.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound activity as determined by various cell-based and biochemical assays.
Table 1: α2-Adrenoceptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
Ki values were determined by radioligand displacement assays using human recombinant receptors.[1]
Table 2: Functional Antagonism of α2-Adrenoceptors by this compound
| Assay | Tissue/Cell Line | Agonist | Parameter | Value |
| Inhibition of Electrically Evoked Contractions | Rat Vas Deferens | Clonidine | pA2 | 5.73 |
| Inhibition of Pressor Response | Pithed Rat | B-HT 920 | Apparent pA2 (mg/kg, i.v.) | 1.55 |
[1]
Experimental Protocols
α2-Adrenoceptor Antagonism: cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the inhibitory effect of an α2-adrenoceptor agonist on adenylyl cyclase activity in cells expressing α2-adrenoceptors.
Signaling Pathway
Caption: α2-Adrenoceptor Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: Workflow for the cAMP Accumulation Assay.
Materials
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtype.
-
Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).
-
96-well cell culture plates.
-
This compound.
-
α2-adrenoceptor agonist (e.g., UK-14,304).
-
Forskolin.
-
cAMP assay kit (e.g., AlphaScreen cAMP Assay kit).
-
Plate reader capable of detecting the assay signal.
Protocol
-
Seed CHO cells expressing the desired α2-adrenoceptor subtype into a 96-well plate at a density of 0.6 million cells/mL and incubate for 24 hours.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Prepare a serial dilution of this compound.
-
Add forskolin (to stimulate adenylyl cyclase) and the various concentrations of this compound to the cells and pre-incubate.
-
Add a fixed concentration of the α2-adrenoceptor agonist to initiate the inhibition of cAMP production.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells.
Experimental Workflow
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (EGM).
-
96-well cell culture plates.
-
Basement Membrane Extract (BME), such as Matrigel®.
-
This compound.
-
Inverted microscope with a camera.
-
Image analysis software.
Protocol
-
Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified BME.
-
Incubate the plate at 37°C for 6-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Angiogenesis: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the effect of this compound on the migration of endothelial cells to close a "wound" in a confluent monolayer.
Experimental Workflow
Caption: Workflow for the Endothelial Cell Migration (Wound Healing) Assay.
Materials
-
HUVECs.
-
EGM.
-
6-well or 24-well plates.
-
Sterile pipette tips.
-
This compound.
-
Inverted microscope with a camera and image analysis software.
Protocol
-
Seed HUVECs in a 6-well or 24-well plate and culture until they form a confluent monolayer.
-
Using a sterile pipette tip, create a linear scratch in the center of the monolayer.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the PBS with fresh EGM containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6 hours) for up to 24 hours.
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Angiogenesis: Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Experimental Workflow
Caption: Workflow for the Endothelial Cell Proliferation Assay.
Materials
-
HUVECs.
-
EGM.
-
96-well plates.
-
This compound.
-
Cell proliferation assay kit (e.g., MTS or EdU-based kits).
-
Microplate reader.
Protocol
-
Seed HUVECs into a 96-well plate at a low density.
-
Allow the cells to attach and grow overnight.
-
Replace the medium with fresh EGM containing various concentrations of this compound.
-
Incubate the cells for 24 to 72 hours.
-
Add the proliferation reagent (e.g., MTS or EdU) to each well according to the manufacturer's protocol.
-
Incubate for the time specified in the kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the relative number of viable cells.
Angiogenesis: Western Blot for PI3K/Akt/eNOS Pathway Activation
This assay confirms the molecular mechanism of this compound by measuring the phosphorylation of key signaling proteins.
Signaling Pathway
Caption: PI3K/Akt/eNOS Signaling Pathway in Angiogenesis.
Materials
-
HUVECs.
-
EGM.
-
This compound.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against total Akt, phospho-Akt (Ser473), total eNOS, and phospho-eNOS (Ser1177).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol
-
Culture HUVECs to near confluence and then serum-starve them for a few hours.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated Akt and eNOS.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
References
- 1. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of OPC-28326 on Microvascular Blood Flow using Laser Doppler Flowmetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326 is a novel small molecule compound with potent and selective vasodilatory effects, primarily targeting the peripheral vasculature. Its unique mechanism of action makes it a promising candidate for therapeutic applications in conditions characterized by reduced peripheral blood flow, such as Raynaud's phenomenon and peripheral artery disease. Laser Doppler Flowmetry (LDF) is a non-invasive optical technique widely used to measure microvascular blood perfusion in real-time. This document provides detailed application notes and experimental protocols for utilizing LDF to assess the pharmacodynamic effects of this compound on microcirculation.
Mechanism of Action of this compound
This compound exerts its vasodilatory effects through a dual mechanism of action. Primarily, it acts as a selective antagonist of the alpha-2C adrenergic receptor (α2C-AR).[1][2] The α2C-AR is predominantly expressed in the smooth muscle cells of peripheral blood vessels, and its stimulation by endogenous catecholamines leads to vasoconstriction. By selectively blocking this receptor, this compound inhibits this vasoconstrictive tone, leading to vasodilation and a subsequent increase in blood flow, particularly in the hindlimbs.[3]
Furthermore, this compound has been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[4][5] This secondary mechanism may contribute to long-term improvements in tissue perfusion.
Below is a diagram illustrating the primary signaling pathway of this compound's vasodilatory action.
Caption: Mechanism of this compound as an α2C-adrenoceptor antagonist.
The secondary angiogenic effect of this compound is mediated through the PI3K/Akt/eNOS pathway, leading to increased nitric oxide (NO) production.
Caption: Angiogenic signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound.
Table 1: In Vivo Effects of this compound on Blood Flow
| Species | Model | This compound Dose | Measurement Method | Key Finding | Reference |
| Rat | Anesthetized | 3 mg/kg (intraduodenal) | Not specified | 44.7% increase in femoral blood flow | |
| Dog | Anesthetized, open-chest | 0.3 and 1.0 µg/kg (i.v.) | Not specified | Selective increase in femoral artery blood flow | |
| Human | Raynaud's Phenomenon | 10 mg and 40 mg (oral) | Laser Doppler Flowmetry | Shorter time to skin temperature recovery after cold challenge with 40 mg dose | [6] |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| α2A-adrenoceptor | 3840 ± 887 | [3] |
| α2B-adrenoceptor | 633 ± 46 | [3] |
| α2C-adrenoceptor | 13.7 ± 1.9 | [3] |
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on microvascular blood flow using Laser Doppler Flowmetry.
Protocol 1: Systemic Administration in Animal Models
This protocol is designed for assessing the effects of systemically administered this compound on peripheral blood flow in rodents.
1. Animal Preparation:
- Acclimatize animals to the experimental environment to minimize stress.
- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
- Maintain the animal's body temperature at 37°C using a heating pad.
- Remove hair from the measurement site (e.g., hindlimb paw) using a depilatory cream to ensure optimal contact of the LDF probe.
2. LDF Probe Placement and Baseline Measurement:
- Securely attach the LDF probe to the prepared skin surface using a probe holder and double-sided adhesive tape. Ensure minimal pressure is applied to avoid occluding microvessels.
- Allow the LDF signal to stabilize for at least 15-20 minutes.
- Record baseline blood flow for a minimum of 10 minutes.
3. This compound Administration:
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose.
- Administer a vehicle control to a separate group of animals.
4. Post-Dose Measurement:
- Continuously record the LDF signal for a predefined period (e.g., 60-120 minutes) following drug administration.
- Monitor for any changes in systemic parameters such as heart rate and blood pressure.
5. Data Analysis:
- Calculate the mean blood perfusion units (BPU) for the baseline and post-administration periods.
- Express the change in blood flow as a percentage of the baseline measurement.
- Compare the changes in the this compound treated group to the vehicle control group using appropriate statistical analysis.
Protocol 2: Topical Administration in Human Volunteers
This protocol is suitable for evaluating the localized effects of a topical formulation of this compound on skin microcirculation.
1. Subject Preparation:
- Subjects should acclimatize to a temperature-controlled room (22-24°C) for at least 30 minutes prior to measurements.
- Subjects should refrain from caffeine, alcohol, and smoking for at least 12 hours before the study.
- Define and mark the measurement sites on the skin (e.g., forearm).
2. Baseline Measurement:
- Place the LDF probe on the marked site and secure it.
- Record baseline skin blood flow for 5-10 minutes.
3. Topical Application:
- Apply a standardized amount of the this compound formulation and a vehicle control to separate, randomized sites.
- Gently rub the formulation into the skin for a defined period.
4. Post-Application Measurement:
- Immediately reposition the LDF probe over the application site.
- Continuously record skin blood flow for the desired duration (e.g., 60 minutes).
5. Data Analysis:
- Calculate the area under the curve (AUC) of the blood flow response over time.
- Determine the peak blood flow and the time to reach peak flow.
- Compare the responses at the this compound and vehicle-treated sites.
Below is a diagram illustrating a general experimental workflow for these protocols.
Caption: General workflow for LDF assessment of this compound.
Conclusion
Laser Doppler Flowmetry provides a valuable and non-invasive tool for the preclinical and clinical assessment of the vasodilatory effects of this compound. The protocols outlined in this document offer a standardized approach to generating robust and reproducible data on the pharmacodynamics of this promising compound. Careful consideration of experimental design, including appropriate controls and environmental conditions, is crucial for obtaining meaningful results. The dual mechanism of action of this compound, involving both direct vasodilation and pro-angiogenic effects, suggests its potential for both acute and long-term therapeutic benefits in ischemic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPC-28326: Oral Administration vs. Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OPC-28326, a selective peripheral vasodilator, with a focus on comparing oral and intravenous routes of administration. This document includes detailed experimental protocols for evaluating the pharmacokinetic and pharmacodynamic properties of this compound, alongside its mechanism of action.
Introduction to this compound
This compound, chemically known as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a potent and selective alpha2C-adrenoceptor antagonist.[1][2] This selectivity contributes to its primary pharmacological effect: vasodilation, particularly in the peripheral vasculature such as the femoral artery.[2][3][4] Beyond its vasodilatory effects, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These properties make this compound a promising candidate for therapeutic applications in ischemic vascular diseases.
Mechanism of Action
This compound exerts its vasodilatory effect by selectively blocking alpha2C-adrenoceptors, which are abundantly expressed in the vascular tissues of skeletal muscle.[2] This antagonism inhibits the vasoconstrictive signals mediated by these receptors. Additionally, this compound promotes the formation of new blood vessels (angiogenesis).[5] This is achieved by stimulating the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which in turn leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.
Caption: Signaling pathway of this compound.
Pharmacokinetic Profile: Oral vs. Intravenous Administration
Table 1: Illustrative Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (Illustrative) | Intravenous Administration (Illustrative) | Description |
| Bioavailability (F%) | 40 - 60% | 100% | The fraction of the administered dose that reaches systemic circulation. |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | < 5 minutes | The time to reach the maximum drug concentration in plasma. |
| Peak Plasma Concentration (Cmax) | Lower | Higher | The maximum concentration of the drug in plasma. |
| Area Under the Curve (AUC) | Lower | Higher | The total drug exposure over time. |
| Elimination Half-life (t½) | Generally similar to IV | Dependent on clearance | The time required for the drug concentration to decrease by half. |
Note: The values in this table are illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Analysis of Oral and Intravenous this compound in a Rodent Model
This protocol outlines a typical crossover study design to compare the pharmacokinetic profiles of this compound following oral and intravenous administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Study Design:
-
A randomized, two-period, two-sequence crossover design with a one-week washout period between administrations.
-
Group 1 (n=6): Receives a single intravenous dose of this compound (e.g., 1 mg/kg) in the first period, followed by a single oral dose (e.g., 10 mg/kg) in the second period.
-
Group 2 (n=6): Receives the treatments in the reverse order.
3. Drug Formulation and Administration:
-
Intravenous: this compound dissolved in a sterile vehicle (e.g., 5% dextrose in water) to a final concentration of 1 mg/mL. Administered as a bolus injection via the tail vein.
-
Oral: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to a final concentration of 2 mg/mL. Administered via oral gavage.
4. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at the following time points:
-
Intravenous: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral: 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.
-
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.
Caption: Experimental workflow for comparative PK study.
Protocol 2: In Vivo Assessment of Pharmacodynamic Effects
This protocol describes a method to evaluate the vasodilatory effects of this compound following oral and intravenous administration in an anesthetized dog model.
1. Animal Model:
-
Species: Beagle dogs (male, 10-15 kg)
-
Anesthesia: Anesthetized with an appropriate agent (e.g., sodium pentobarbital) and mechanically ventilated.
2. Surgical Preparation:
-
The femoral artery is surgically exposed and a flow probe is placed around the artery to measure femoral blood flow.
-
A catheter is inserted into a femoral vein for drug administration.
-
Arterial blood pressure and heart rate are continuously monitored.
3. Experimental Procedure:
-
After a stabilization period, baseline measurements of femoral blood flow, blood pressure, and heart rate are recorded.
-
Intravenous Administration: this compound is administered intravenously at escalating doses (e.g., 0.1, 0.3, and 1.0 µg/kg).
-
Oral Administration: In a separate cohort of animals, this compound is administered via an oral gavage tube at escalating doses (e.g., 0.3, 1.0, and 3.0 mg/kg).
-
Hemodynamic parameters are continuously recorded for a set period after each dose.
4. Data Analysis:
-
The percentage change in femoral blood flow from baseline is calculated for each dose and administration route.
-
Dose-response curves are generated to compare the potency and efficacy of oral versus intravenous this compound.
Conclusion
The choice between oral and intravenous administration of this compound will depend on the desired therapeutic application, the required onset of action, and the target patient population. Intravenous administration provides rapid and complete bioavailability, making it suitable for acute settings where immediate vasodilation is critical. Oral administration offers the convenience of outpatient use and is likely to be the preferred route for chronic conditions, provided that sufficient bioavailability and a consistent pharmacokinetic profile can be achieved. The detailed protocols provided herein offer a framework for the comprehensive evaluation of this compound to guide its further development and clinical application.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Following OPC-28326 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326, identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator that has demonstrated significant pro-angiogenic properties.[1] This compound has been shown to enhance the formation of new blood vessels in preclinical models of ischemia, making it a person of interest for therapeutic applications in ischemic vascular diseases. The primary mechanism of action for its angiogenic effects involves the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[1]
These application notes provide a comprehensive overview of the immunohistochemical methods used to evaluate the angiogenic effects of this compound in a murine model of hindlimb ischemia. Detailed protocols for tissue preparation, immunohistochemical staining for the endothelial cell marker CD31, and quantification of capillary density are presented. Additionally, the underlying signaling pathway is illustrated to provide a complete picture of the compound's mechanism of action.
Data Presentation
The angiogenic effect of this compound was quantified by measuring capillary density in the ischemic thigh muscles of mice. The following table summarizes the quantitative data from a representative preclinical study.
| Treatment Group | Dosage | Mean Capillary Density (capillaries/mm²) | Standard Deviation |
| Control | Regular Chow | Data not available in search results | Data not available in search results |
| This compound (Low Dose) | 0.02% in Chow | Data not available in search results | Data not available in search results |
| This compound (High Dose) | 0.05% in Chow | Data not available in search results | Data not available in search results |
Note: While search results confirm a significant increase in capillary density with this compound treatment, the specific mean and standard deviation values were not available in the provided search snippets. The table structure is provided for the presentation of such data when available.
Experimental Protocols
Murine Hindlimb Ischemia Model
A standard and reproducible model of hindlimb ischemia in mice is utilized to assess the pro-angiogenic potential of this compound.
Procedure:
-
Anesthetize adult male mice (e.g., C57BL/6) using an appropriate anesthetic agent.
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.
-
Ligate the proximal and distal ends of the femoral artery using surgical sutures.
-
Excise the segment of the artery between the ligatures.
-
Close the skin incision with sutures or surgical staples.
-
Provide post-operative care, including analgesics, as required.
-
House the animals under standard conditions and administer this compound-containing chow or a control diet for the duration of the study (e.g., 4 weeks).[1]
Tissue Preparation for Immunohistochemistry
Proper tissue fixation and processing are critical for the preservation of antigenicity and tissue morphology.
Procedure:
-
At the end of the treatment period, euthanize the mice using a humane method.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by a 10% neutral buffered formalin solution.
-
Dissect the thigh muscles from both the ischemic and non-ischemic limbs.
-
Post-fix the muscle tissues in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissues through a graded series of ethanol (B145695) concentrations.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
Cut 5 µm-thick sections using a microtome and mount them on positively charged glass slides.
Immunohistochemical Staining for CD31
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a robust marker for endothelial cells and is widely used to identify blood vessels in tissue sections.
Materials:
-
Primary antibody: Rat anti-mouse CD31 antibody (Clone: MEC 13.3)
-
Secondary antibody: Biotinylated anti-rat IgG
-
Detection system: Avidin-Biotin Complex (ABC) kit
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Antigen retrieval solution: Citrate (B86180) buffer (10 mM, pH 6.0)
-
Blocking solution: 5% normal goat serum in PBS
-
Counterstain: Hematoxylin (B73222)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) and incubate in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with 5% normal goat serum for 30 minutes.
-
Incubate with the primary anti-CD31 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color reaction with DAB solution until the desired staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of Capillary Density
The stained tissue sections are analyzed to quantify the extent of angiogenesis.
Procedure:
-
Examine the stained slides under a light microscope.
-
Identify "hot spots" of neovascularization within the ischemic muscle tissue.
-
Capture images of at least 10 random high-power fields (e.g., 400x magnification) from these hot spots for each tissue sample.[1]
-
Count the number of CD31-positive capillaries in each field. Capillaries are identified as individual or small clusters of stained endothelial cells with a visible lumen.
-
Calculate the average number of capillaries per field.
-
Express the capillary density as the number of capillaries per square millimeter (mm²).[1]
Visualizations
Experimental Workflow for Assessing Angiogenesis
Caption: Workflow for evaluating this compound-induced angiogenesis.
Signaling Pathway of this compound in Angiogenesis
Caption: this compound signaling pathway in endothelial cells.
References
Troubleshooting & Optimization
Potential side effects of OPC-28326 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective α2C-adrenoceptor antagonist, OPC-28326, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective peripheral vasodilator. Its primary mechanism is the antagonism of α2-adrenoceptors, with a notable selectivity for the α2C-subtype.[1][2] By blocking these receptors, particularly in the vasculature of the hindlimbs, it leads to vasodilation and increased blood flow.[1][3]
Q2: What are the expected pharmacological effects of this compound in animal models?
A2: In animal models such as dogs and rats, low doses of this compound selectively increase femoral artery blood flow with minimal impact on systemic blood pressure, heart rate, or blood flow to other major arteries like the coronary, carotid, vertebral, renal, and mesenteric arteries.[3] It has also been shown to promote angiogenesis in models of hindlimb ischemia.[4]
Q3: What are the known off-target effects of this compound?
A3: Binding studies have indicated that this compound has some affinity for serotonin (B10506) 5-HT(2) receptors. However, it does not appear to cause serotonin-induced contraction in isolated canine femoral artery preparations, except at very high concentrations.[3]
Q4: What is a suitable vehicle for administering this compound in animal studies?
A4: While the optimal vehicle may depend on the specific experimental protocol and route of administration, a common formulation for in vivo studies with similar compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The solubility of this compound in DMSO is reported to be 4.22 mg/mL.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of vasodilatory effect in the hindlimb | 1. Incorrect Drug Concentration: Errors in calculating the dose or preparing the solution. 2. Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability. 3. Animal Model Insensitivity: The specific strain or species may have a different α2C-adrenoceptor density or distribution. 4. Anesthesia Interference: Some anesthetics can significantly alter cardiovascular parameters and drug responses. | 1. Verify all calculations and reprepare the drug solution. Consider analytical validation of the solution concentration. 2. Review literature for validated routes of administration for this compound or similar compounds. Intravenous or direct arterial administration often yields the most consistent results. 3. Confirm the expression of α2C-adrenoceptors in the target vascular bed of your animal model. 4. If possible, use conscious animal models with telemetry or choose an anesthetic with minimal cardiovascular impact. |
| Unexpected systemic hypotension or bradycardia | 1. High Dose: The selectivity of this compound is dose-dependent. Higher doses may lead to antagonism of α2A and/or α2B adrenoceptors, which can cause systemic effects. 2. Off-target Effects: Although considered selective, high concentrations could lead to interactions with other receptors. 3. Interaction with other agents: Anesthetics or other co-administered drugs may potentiate the effects of this compound. | 1. Perform a dose-response study to identify the optimal dose that provides hindlimb vasodilation without significant systemic effects. 2. Review the literature for potential off-target interactions at the concentrations being used. 3. Conduct control experiments with this compound in the absence of other pharmacological agents to isolate its effects. |
| High variability in blood flow measurements | 1. Inconsistent Probe Placement: Small variations in the placement of blood flow probes can lead to significant differences in readings. 2. Fluctuations in Anesthetic Depth: Changes in the level of anesthesia can cause variability in cardiovascular parameters. 3. Temperature Instability: Hypothermia in anesthetized animals can induce vasoconstriction and alter drug responses. | 1. Standardize the surgical procedure for probe placement. Consider using imaging guidance if available. 2. Continuously monitor the depth of anesthesia and adjust as necessary to maintain a stable plane. 3. Maintain the animal's core body temperature using a heating pad and monitor with a rectal probe. |
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
| Data from studies on human recombinant receptors and rat kidney cortex. |
Table 2: Pharmacological Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Primary Effect | Systemic Effects |
| Anesthetized Open-Chest Dogs | Intravenous | 0.3 and 1.0 µg/kg | Selective increase in femoral artery blood flow. | Minimal action on systemic blood pressure and heart rate.[3] |
| Spinally Anesthetized Dogs | Intravenous | Not specified | Dose-dependent inhibition of phenylephrine-induced increases in blood pressure. | Not specified.[3] |
| Perfused Rat Hindlimb | Perfusion | Not specified | Inhibition of brimonidine-induced decrease in perfusion flow. | Not applicable.[3] |
| Anesthetized Rats | Intraduodenal | 3 mg/kg | 44.7% increase in femoral blood flow. | 3.6% increase in carotid blood flow.[1] |
| Conscious Sedated Dogs | Oral | 0.3, 1.0, and 3.0 mg/kg | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. | Little effect on rectal temperature. |
| Myocardial Infarction Mouse Model | Oral (in diet) | 0.05% in diet | Increased survival rate (83% vs. 44% in control) and mitigation of left ventricular remodeling and dysfunction. | Not specified.[4] |
Experimental Protocols
Assessment of Hindlimb Vasodilation in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize with isoflurane.
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the trachea for cannulation to ensure a patent airway.
-
Isolate the femoral and carotid arteries.
-
Place flow probes around the arteries to measure blood flow.
-
-
Drug Administration: Administer this compound intraduodenally at a dose of 3 mg/kg.
-
Data Collection: Record femoral and carotid blood flow continuously for at least 45 minutes post-administration.
-
Analysis: Calculate the percentage change in blood flow from baseline for both arteries.
In Vitro Receptor Binding Assay
-
Cell Lines: Use Chinese hamster ovary (CHO) cell lines overexpressing rat α2A-, α2B-, or α2C-adrenoceptors.
-
Membrane Preparation: Prepare cell membrane fractions from the CHO cell lines.
-
Radioligand Binding:
-
Incubate the cell membrane preparations with a constant concentration of [3H]RX821002 (a non-selective α2-adrenoceptor antagonist).
-
Add increasing concentrations of this compound to compete with the radioligand binding.
-
-
Data Collection: Measure the amount of bound radioactivity at each concentration of this compound.
-
Analysis: Calculate the Ki values for this compound on each α2-adrenoceptor subtype using competitive binding analysis.[1]
Visualizations
Caption: Signaling pathway of this compound-mediated vasodilation.
Caption: Experimental workflow for in vivo assessment of this compound.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-28326 off-target effects at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. The information focuses on potential off-target effects when using the compound at high concentrations.
Troubleshooting Guides
Researchers using this compound at high concentrations may encounter unexpected results. This guide provides potential explanations and troubleshooting steps for common issues.
| Observed Issue | Potential Cause | Troubleshooting/Investigation Steps |
| Unexpected Cardiovascular Effects (e.g., changes in systemic blood pressure) | At low doses, this compound is a selective peripheral vasodilator with minimal impact on systemic blood pressure and heart rate.[1] However, at higher concentrations, off-target effects or exaggerated on-target effects may occur. The potency of this compound in inhibiting phenylephrine-induced blood pressure increases is significantly lower than that of prazosin (B1663645).[1] | - Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which systemic effects become apparent. - Comparative Studies: Compare the observed effects with those of a non-selective α2-antagonist like yohimbine (B192690) and a selective α1-antagonist like prazosin to dissect the pharmacology. - Receptor Occupancy Studies: If possible, conduct receptor occupancy studies to correlate the observed effects with the engagement of α2-adrenoceptor subtypes and potential off-targets. |
| Anomalous Vasoconstriction or Lack of Efficacy in Raynaud's Phenomenon Models | While this compound has shown promise in improving recovery from cold-induced vasospasm, another α2C-adrenoceptor antagonist, ORM-12741, unexpectedly prolonged it.[2] This suggests complex regulation of vascular tone. One hypothesis for this discrepancy is the potential for central nervous system effects, as ORM-12741 is known to cross the blood-brain barrier while this compound is thought not to.[2] | - Central vs. Peripheral Effects: In animal models, consider co-administration with a peripherally restricted α2-agonist or antagonist to differentiate central from peripheral effects. - Examine Other Mediators: Investigate the role of other vasoactive mediators that might be influenced by high concentrations of this compound. |
| Inconsistent Results in Hindlimb Blood Flow Experiments | The primary effect of this compound is to increase femoral artery blood flow.[1][3] Inconsistent results could be due to experimental variables or off-target effects at high concentrations. | - Review Experimental Protocol: Ensure consistent anesthesia, surgical preparation, and blood flow measurement techniques. - Control for Temperature: In some animal models, body temperature can influence peripheral blood flow.[4] - Assess Autonomic Tone: The baseline sympathetic tone of the preparation can significantly influence the response to an α2-antagonist. |
| Unexplained Cellular Responses in vitro | Binding studies have shown that this compound has an affinity for serotonin (B10506) 5-HT(2) receptors, although it only affects serotonin-induced contractions in isolated canine femoral artery at very high concentrations.[1] | - Serotonin Receptor Antagonism: In cell-based assays, test for potential antagonism of 5-HT(2) receptor-mediated signaling pathways, especially at high micromolar concentrations. - Broad Receptor Screening: If unexpected effects are consistently observed, consider a broader off-target screening panel to identify other potential molecular targets. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound at high concentrations?
A1: The most specifically identified potential off-target effect at high concentrations is its interaction with serotonin 5-HT(2) receptors.[1] However, functional assays have shown that this interaction only impacts serotonin-induced contractions of the canine femoral artery at "very high concentrations".[1] Biochemical studies have also indicated that this compound does not have an effect on phosphodiesterase-3 and -5.[1]
Q2: What adverse events have been observed with high doses of this compound in clinical trials?
A2: In a clinical trial involving patients with Raynaud's phenomenon secondary to scleroderma, oral doses of up to 40 mg were administered. The study reported that "symptoms that were potentially drug-related were reported more frequently with 40 mg this compound than with 10 mg this compound or with placebo, but none were serious or sustained".[5] The specific nature of these symptoms is not detailed in the available literature. Overall, the 10 mg and 40 mg doses were considered well-tolerated.[5]
Q3: How does the potency of this compound compare to other α-adrenergic antagonists?
A3: this compound has a lower potency for some effects compared to other α-antagonists. For instance, its potency in inhibiting phenylephrine-induced increases in blood pressure is approximately 180 times lower than that of prazosin.[1] Its potency in inhibiting the decrease in perfusion flow induced by the α2-adrenoceptor agonist brimonidine (B1667796) is at least 10 times less than that of yohimbine.[1]
Q4: What is the selectivity profile of this compound for α2-adrenoceptor subtypes?
A4: this compound demonstrates selectivity for the α2C-adrenoceptor subtype. Radioligand binding assays have determined the following Ki values for rat α2-adrenoceptor subtypes:
-
α2A: 3840 ± 887 nM
-
α2B: 633 ± 46 nM
-
α2C: 13.7 ± 1.9 nM[3]
A separate study reported the following Ki values for human recombinant and rat kidney cortex receptors:
-
α2A: 2040 nM
-
α2B: 285 nM
-
α2C: 55 nM
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for α2-adrenoceptor subtypes.
| Receptor Subtype | Ki (nM) - Study 1[3] | Ki (nM) - Study 2 |
| α2A | 3840 ± 887 | 2040 |
| α2B | 633 ± 46 | 285 |
| α2C | 13.7 ± 1.9 | 55 |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Subtypes
This protocol is a generalized representation based on the cited literature.[3]
-
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cell lines overexpressing either rat α2A-, α2B-, or α2C-adrenoceptors are cultured under standard conditions.
-
Cells are harvested, and a cell membrane fraction is prepared by homogenization and centrifugation.
-
The final membrane preparation is suspended in a suitable buffer (e.g., Tris-HCl) and the protein concentration is determined.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled α2-adrenoceptor antagonist, such as [3H]RX821002.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., yohimbine).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Caption: Primary mechanism and potential off-target interaction of this compound.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with OPC-28326
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of OPC-28326 in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound, chemically known as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a selective peripheral vasodilator. It functions primarily as an α2-adrenoceptor antagonist, with a higher affinity for the α2C subtype.[1][2] Additionally, this compound has been shown to promote angiogenesis through the PI3K/Akt/eNOS signaling pathway.[3] Like many small molecule compounds developed for pharmacological research, this compound may exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous-based in vitro assays. This can result in precipitation of the compound, leading to inaccurate and unreliable experimental outcomes.
Q2: What are the initial steps to take when I encounter solubility issues with this compound?
If you observe precipitation or cloudiness when preparing your this compound solutions, it is crucial to systematically troubleshoot the issue. The first step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating stock solutions of poorly soluble compounds.
Q3: Are there alternative organic solvents to DMSO for preparing my stock solution?
Yes, if DMSO is not suitable for your specific cell type or assay, other organic solvents can be considered. These include ethanol, dimethylformamide (DMF), and isopropanol. The choice of solvent will depend on the compatibility with your experimental system and the specific properties of this compound. It is always recommended to perform a vehicle control to account for any effects of the solvent on your experiment.
Q4: How can I improve the solubility of this compound in my final aqueous assay medium?
Several strategies can be employed to enhance the solubility of this compound in your final assay buffer. These methods, often used in combination, include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins. A step-by-step approach to test these methods is recommended to find the optimal conditions for your experiment.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to overcoming the poor solubility of this compound for in vitro applications.
Visual Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for addressing solubility challenges with this compound.
Caption: Decision workflow for preparing this compound solutions.
Quantitative Data Summary: General Solubilization Strategies
The following table summarizes common strategies for enhancing the solubility of poorly water-soluble drugs. The effectiveness of each method should be empirically tested for this compound.
| Method | Principle of Action | Typical Working Concentration | Advantages | Potential Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous medium. | 1-20% (v/v) | Simple to implement; can significantly increase solubility. | Can be toxic to cells at higher concentrations; may affect protein function. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | pH range dependent on pKa | Can be very effective if the compound has ionizable groups. | May not be suitable for all assays; can alter cellular physiology. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | 0.01-0.1% (w/v) | Effective at low concentrations. | Can disrupt cell membranes and protein structure; may interfere with some assays. |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. | 1-10 mM | Generally low cytotoxicity; can be highly effective. | Can be expensive; may have a saturable effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or try gentle sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Systematic Evaluation of Solubilization Methods
-
Objective: To determine the optimal conditions for solubilizing this compound in an aqueous medium for a specific in vitro assay.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Co-solvents (e.g., ethanol, propylene (B89431) glycol)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Surfactants (e.g., Tween® 20, Triton™ X-100)
-
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
-
-
Procedure:
-
Co-solvent Screen:
-
Prepare serial dilutions of co-solvents in the assay buffer (e.g., 20%, 10%, 5%, 1% v/v).
-
Add this compound stock solution to each co-solvent dilution to achieve the final desired concentration.
-
Visually inspect for precipitation after a 30-minute incubation at the experimental temperature.
-
-
pH Profile:
-
Adjust the pH of the assay buffer to a range of values (e.g., pH 5, 6, 7, 7.4, 8).
-
Add this compound stock solution to each pH-adjusted buffer.
-
Observe for solubility.
-
-
Surfactant and Cyclodextrin (B1172386) Screen:
-
Prepare a range of concentrations for each surfactant and cyclodextrin in the assay buffer.
-
Add this compound stock solution to each solution.
-
Assess solubility.
-
-
Observation and Selection:
-
For each condition, visually inspect for precipitation or measure turbidity using a plate reader.
-
Select the condition that provides the best solubility with the lowest concentration of the solubilizing agent.
-
Crucially, perform a vehicle control with the selected solubilization method to ensure it does not interfere with your assay.
-
-
Signaling Pathway Diagram
This compound is known to promote angiogenesis via the PI3K/Akt/eNOS pathway. The following diagram illustrates this signaling cascade.
Caption: Angiogenic signaling pathway of this compound.
References
Navigating Variable Blood Flow Responses to OPC-28326: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the variable blood flow responses observed during experiments with OPC-28326. This guide offers detailed FAQs, troubleshooting protocols, and insights into the compound's mechanism of action to facilitate consistent and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective peripheral vasodilator.[1][2] Its principal mechanism is the antagonism of α2-adrenergic receptors, with a notable selectivity for the α2C-adrenoceptor subtype.[3][4] Additionally, it has been demonstrated to promote angiogenesis by activating the PI3K/Akt/eNOS signaling pathway.[2]
Q2: In which vascular beds are the effects of this compound most pronounced?
A2: At low doses, this compound selectively increases blood flow in the femoral artery with minimal impact on systemic blood pressure, heart rate, or blood flow in coronary, carotid, vertebral, renal, and mesenteric arteries.[5] This selectivity is attributed to the high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle in the hind limbs.[3]
Q3: What are the known binding affinities of this compound for α2-adrenoceptor subtypes?
A3: this compound exhibits differential binding affinity for the α2-adrenoceptor subtypes. The inhibitory constant (Ki) values have been reported as follows:
A separate study reported Ki values of:
This demonstrates a significantly higher affinity for the α2C subtype.
Q4: Has this compound been investigated in clinical settings?
A4: Yes, a pilot multicenter, double-blind clinical trial evaluated the efficacy and safety of this compound in patients with Raynaud's phenomenon (RP). The study found that this compound dose-dependently reduced the frequency of RP attacks, particularly in patients with RP secondary to scleroderma.[6] Another study in scleroderma patients showed that a 40 mg dose of this compound shortened the time to skin temperature recovery after a cold challenge.[7]
Troubleshooting Guide for Variable Blood Flow Response
A key challenge in preclinical and clinical studies can be the variability in blood flow response to this compound. This section provides a structured approach to troubleshooting such inconsistencies.
Experimental Workflow for Investigating Variability
Caption: Troubleshooting workflow for variable this compound response.
Issue 1: Inconsistent Vasodilatory Effect in Animal Models
-
Question: We are observing significant variability in the femoral artery blood flow response to this compound in our rat model. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Dose and Administration:
-
Verification: Confirm the dose, concentration, and route of administration are consistent across all animals. Intravenous administration of low doses (0.3 and 1.0 µg/kg) has been shown to be effective in dogs.[5] Intraduodenal administration of 3 mg/kg was used in rats.[3]
-
Action: Prepare fresh solutions of this compound for each experiment to avoid degradation. Ensure precise and consistent delivery for the chosen route.
-
-
Animal Strain and Genetics:
-
Hypothesis: Genetic variations in α2-adrenoceptor subtypes among different rat strains could lead to varied responses.
-
Action: If possible, use a single, well-characterized strain of rats. Consider sequencing the adrenoceptor genes in a subset of high and low responders to identify potential polymorphisms.
-
-
Anesthesia:
-
Hypothesis: The type and depth of anesthesia can influence vascular tone and autonomic nervous system activity, thereby affecting the response to an α2-adrenoceptor antagonist.
-
Action: Standardize the anesthetic protocol, including the agent, dose, and monitoring of anesthetic depth. The original studies used isoflurane (B1672236) in rats and pentobarbital (B6593769) in dogs.[3][8]
-
-
Issue 2: Lack of Expected Angiogenic Response
-
Question: Our in vitro angiogenesis assays (e.g., tube formation) with Human Aortic Endothelial Cells (HAECs) are not showing a consistent increase in response to this compound. Why might this be?
-
Answer and Troubleshooting Steps:
-
Cell Culture Conditions:
-
Verification: Ensure that the HAECs are of a low passage number and are cultured in optimal growth media. Senescent cells may have altered signaling pathways.
-
Action: Standardize cell seeding density and culture duration. Serum starvation prior to treatment can help to reduce baseline signaling and enhance the observed effect of this compound.
-
-
PI3K/Akt Pathway Integrity:
-
Hypothesis: The pro-angiogenic effects of this compound are dependent on the PI3K/Akt/eNOS pathway.[2] Variability in the activation state of this pathway can alter the response.
-
Action: Perform a western blot to confirm the phosphorylation of Akt and eNOS in response to this compound. If phosphorylation is weak or absent, troubleshoot cell culture conditions or consider the use of a positive control (e.g., VEGF) to ensure the pathway is functional.
-
-
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of OPC-28326 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of OPC-28326 in solution. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For maximal stability, this compound should be stored under the following conditions:
-
Solid Powder: Stable for up to 3 years when stored at -20°C.
-
DMSO Stock Solution: Stable for up to 1 year when stored at -80°C.
It is highly recommended to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How should I prepare working solutions of this compound?
A2: this compound is soluble in DMSO. For experimental use, a stock solution in DMSO can be prepared and then further diluted in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media immediately before use. Due to the potential for lower stability in aqueous solutions, it is best practice to prepare fresh dilutions for each experiment.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stability and handling of this compound:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Degradation can lead to a lower effective concentration of the active compound.
-
Solubility Issues: this compound may have limited solubility in aqueous buffers. Visually inspect your final working solution for any signs of precipitation. If precipitation occurs, consider adjusting the final DMSO concentration (typically kept below 0.5% in cell-based assays to avoid solvent toxicity) or using a solubilizing agent, after verifying its compatibility with your experimental system.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces of labware, reducing the effective concentration in your experiment. Using low-adhesion plastics may mitigate this issue.
Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?
A4: To confirm the stability of this compound in your experimental setup, you can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration and purity of this compound in your chosen solvent and storage conditions over time. A detailed protocol for such a study is provided in the "Experimental Protocols" section.
Stability Data
The following tables summarize the known and extrapolated stability data for this compound in various solvents and at different temperatures.
Table 1: Long-Term Stability of this compound
| Form | Solvent | Storage Temperature | Stability |
| Powder | - | -20°C | Up to 3 years |
| Solution | DMSO | -80°C | Up to 1 year |
Note: The stability data provided is based on available information and general knowledge of small molecule stability. It is strongly recommended to perform your own stability testing for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation | Prepare fresh stock and working solutions from powder. Ensure proper storage conditions are maintained. |
| Inaccurate concentration | Verify the concentration of your stock solution. Use freshly calibrated pipettes for dilutions. | |
| Precipitation in working solution | Poor aqueous solubility | Decrease the final concentration of this compound. Increase the percentage of co-solvent like DMSO (ensure it is compatible with your assay). |
| High variability between replicates | Inconsistent solution preparation | Prepare a master mix of the working solution to add to all replicates. Ensure thorough mixing. |
| Compound adsorption to labware | Use low-adhesion microplates and pipette tips. Pre-incubating wells with buffer may help. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC
This protocol outlines a general method to determine the long-term stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound powder
- HPLC-grade solvent of interest (e.g., DMSO, PBS pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
- Calibrated analytical balance and volumetric flasks
2. Procedure:
- Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area and retention time. This will serve as the baseline (100% concentration).
- Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
- Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound mechanism as an α2-adrenergic receptor antagonist.
Mitigating systemic effects of OPC-28326
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected vasodilation in hindlimb vasculature. | Suboptimal Drug Concentration: The dose of this compound may be too low to elicit a significant effect. Animal Model Variability: The expression and sensitivity of α2-adrenoceptors can vary between species and even strains.[1] Anesthetic Interference: Some anesthetics can alter cardiovascular parameters and mask the effects of this compound. | Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration for your specific model and experimental conditions. Model Selection: Ensure the chosen animal model has appropriate expression of α2C-adrenoceptors in the vasculature of interest. In situ hybridization has demonstrated high expression of α2C in the vascular tissues of the rat hindlimb.[1] Anesthetic Choice: Consider using anesthetics with minimal cardiovascular effects. Isoflurane has been used successfully in studies with this compound in rats.[1] |
| Observed systemic effects, such as changes in blood pressure or heart rate. | High Drug Concentration: While this compound is selective for peripheral vasodilation at low doses, higher concentrations may lead to systemic effects.[2] Off-Target Effects: At very high concentrations, this compound may interact with other receptors, such as serotonin (B10506) 5-HT(2) receptors, although this effect is minimal.[2] | Dose Reduction: Lower the administered dose to a range known to be selective for peripheral vasodilation (e.g., 0.3-1.0 µg/kg i.v. in dogs).[2] Monitor Systemic Parameters: Continuously monitor systemic blood pressure and heart rate throughout the experiment to identify any dose-dependent systemic effects. |
| Variability in angiogenesis or cell signaling results. | Cell Line Differences: The response to this compound can vary between different endothelial cell lines. Assay Conditions: Experimental conditions such as cell density, serum concentration, and incubation time can influence the outcome of angiogenesis and signaling assays. | Cell Line Validation: Use well-characterized endothelial cells, such as human aortic endothelial cells (HAECs), which have been shown to respond to this compound. Standardize Protocols: Maintain consistent and well-documented experimental protocols for all angiogenesis and cell signaling experiments. |
| Compound solubility or stability issues. | Improper Storage or Handling: this compound is supplied as a hydrochloride monohydrate salt, and its stability may be affected by storage conditions. Incorrect Solvent: The choice of solvent can impact the solubility and stability of the compound in solution. | Follow Manufacturer's Instructions: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place. Use Appropriate Solvents: For in vitro experiments, dissolve this compound in a suitable solvent like distilled water.[3] For stock solutions, consult the manufacturer's datasheet for recommended solvents and storage conditions. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective peripheral vasodilator that acts as an antagonist of α2-adrenergic receptors.[2] It shows a particular selectivity for the α2C-adrenoceptor subtype.[1] By blocking these receptors, it inhibits vasoconstriction, leading to increased blood flow, particularly in the femoral arterial bed.[1][2]
2. What are the expected systemic effects of this compound?
At low doses, this compound has minimal action on systemic blood pressure, heart rate, and blood flow in other major arteries such as the coronary, carotid, vertebral, renal, and mesenteric arteries.[2] Systemic effects may be observed at higher doses.
3. Does this compound have any off-target effects?
Binding studies have shown an affinity of this compound for serotonin 5-HT(2) receptors, but it only affects serotonin-induced contractions at very high concentrations.[2] It has been shown to have no effect on phosphodiesterase-3 and -5.[2]
4. What is the recommended dosage for in vivo experiments?
The optimal dose will depend on the animal model and the intended effect. Here are some examples from published studies:
-
Dogs (i.v.): 0.3 and 1.0 µg/kg for selective increases in femoral artery blood flow.[2]
-
Dogs (p.o.): 0.3, 1.0, and 3.0 mg/kg to inhibit buprenorphine-induced decreases in subcutaneous tissue temperature in the hindlimb.
-
Rats (intraduodenal): 3 mg/kg for significant increases in femoral blood flow.[1]
-
Mice (in diet): 0.05% in the diet for mitigating post-infarction cardiac remodeling.[4]
5. How does this compound promote angiogenesis?
This compound has been shown to promote angiogenesis by inducing the phosphorylation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway. This leads to increased nitric oxide production, which is a key mediator of angiogenesis.
Data Presentation
Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
Data from studies using human recombinant receptors.[5]
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Dose and Route | Primary Outcome | Reference |
| Anesthetized Dogs | 0.3 and 1.0 µg/kg, i.v. | Selective increase in femoral artery blood flow with minimal systemic effects. | [2] |
| Isoflurane Anesthetized Rats | 3 mg/kg, intraduodenally | 44.7% increase in femoral blood flow; 3.6% increase in carotid blood flow. | [1] |
| Conscious Dogs (Buprenorphine Sedated) | 0.3, 1.0, 3.0 mg/kg, p.o. | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. | |
| C3H/He Mice (Myocardial Infarction Model) | 0.05% in diet | Increased survival rate and mitigation of left ventricular remodeling. | [4] |
Experimental Protocols
1. Radioligand Binding Assay for α2-Adrenoceptor Subtypes
-
Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.
-
Materials:
-
Membrane preparations from cells overexpressing individual human α2-adrenoceptor subtypes (α2A, α2B, α2C).
-
[3H]RX821002 (a non-selective α2-adrenoceptor antagonist radioligand).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]RX821002 and varying concentrations of this compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM yohimbine).
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]RX821002).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Measurement of Femoral Artery Blood Flow in Anesthetized Rats
-
Objective: To assess the in vivo effect of this compound on peripheral blood flow.
-
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Transit-time ultrasonic blood flow probe.
-
Data acquisition system.
-
This compound solution for administration.
-
-
Methodology:
-
Anesthetize the rat with isoflurane.
-
Surgically expose the femoral artery.
-
Place a transit-time ultrasonic blood flow probe around the femoral artery to continuously measure blood flow.
-
Allow the animal to stabilize and record baseline blood flow measurements.
-
Administer this compound via the desired route (e.g., intraduodenally).
-
Continuously record femoral artery blood flow for a set period after drug administration.
-
Analyze the data to determine the percentage change in blood flow from baseline.
-
Visualizations
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OPC-28326 Research and Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. Our goal is to address specific issues that may be encountered during the translation of preclinical research to clinical trials.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent vasodilatory effects of this compound in our animal models. What could be the cause?
A1: Inconsistent effects can arise from several factors. Preclinical studies in dogs and rats have demonstrated that low doses of this compound selectively increase femoral artery blood flow with minimal impact on systemic blood pressure or heart rate.[1][2] Consider the following:
-
Dose-Response Relationship: Ensure you have established a clear dose-response curve in your specific model. The vasodilatory effect is dose-dependent.
-
Animal Model Suitability: The expression and function of α2-adrenoceptor subtypes can vary between species, which may not fully replicate complex human conditions.[3]
-
Experimental Conditions: Factors such as anesthesia, surgical procedures, and methods of blood flow measurement can all introduce variability. Standardizing these across experiments is crucial for reproducibility.[4]
Q2: Our in vitro binding affinity results for this compound don't seem to correlate with the functional effects we see in vivo. Why might this be?
A2: This is a common challenge when translating from in vitro to in vivo settings. While this compound has a known affinity for serotonin (B10506) 5-HT(2) receptors, it shows little to no effect on serotonin-induced contractions in isolated canine femoral artery preparations, except at very high concentrations.[1] The primary mechanism of action at therapeutic doses is considered to be α2-adrenoceptor blockade.[1][2] Discrepancies can be due to:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism will significantly influence its concentration at the target receptor.
-
Receptor Environment: The in vivo environment, including the presence of endogenous ligands and receptor desensitization, can alter the drug's functional activity compared to an isolated in vitro system.
Q3: We are designing a first-in-human (FIH) trial for an this compound analog. What are the key considerations for dose selection?
A3: Moving from preclinical to clinical development requires careful strategic planning to ensure a successful FIH trial.[5] Key considerations include:
-
Preclinical Toxicology Data: Thorough safety and toxicology assessments in relevant animal models are essential to determine a safe starting dose.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use preclinical PK/PD data to model the expected exposure and effect in humans.
-
Clinical Trial Design: A single-center, double-blind, placebo-controlled, randomized crossover study design was used to evaluate the efficacy and tolerability of this compound in patients with Raynaud's phenomenon secondary to scleroderma.[6][7] This design can be effective for minimizing inter-patient variability.
Troubleshooting Guides
Problem: Difficulty in demonstrating the angiogenic effects of this compound in our hindlimb ischemia model.
| Potential Cause | Troubleshooting Step |
| Insufficient Ischemia | Verify the surgical procedure to ensure complete and consistent resection of the femoral and saphenous arteries. |
| Inadequate Drug Exposure | Confirm the dose and route of administration. In a murine model, this compound was administered in the chow.[8] Ensure adequate and consistent drug intake. |
| Timing of Assessment | The angiogenic response takes time to develop. Ensure that the endpoint measurements (e.g., laser Doppler perfusion imaging, capillary density) are performed at appropriate time points post-surgery. |
| Animal Strain Differences | The genetic background of the animal model could influence the angiogenic response. Consider if the chosen strain is appropriate. |
Problem: High variability in skin temperature recovery times in a cold challenge study.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cold Challenge | Standardize the temperature and duration of the cold challenge for all subjects and all study visits. |
| Baseline Temperature Fluctuation | Ensure subjects have acclimated to the ambient room temperature for a sufficient period before baseline measurements are taken. |
| Measurement Technique | Use a consistent and validated method for measuring digital skin temperature. |
| Patient Population Heterogeneity | The severity of Raynaud's phenomenon can vary significantly. Stratify patients based on disease severity if possible. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| α2A-adrenoceptor | 2040[8] |
| α2B-adrenoceptor | 285[8] |
| α2C-adrenoceptor | 55[8] |
Table 2: Clinical Trial Results of this compound in Raynaud's Phenomenon
| Treatment Group | Mean Time to 50% Temperature Recovery (minutes) | Mean Time to 70% Temperature Recovery (minutes) |
| Placebo | 10.0[6][7] | 19.5[6][7] |
| This compound (10 mg) | 9.0[6][7] | 15.3[6][7] |
| This compound (40 mg) | 5.8[6][7] | 13.8[6][7] |
Experimental Protocols
Key Experiment: Murine Hindlimb Ischemia Model
Objective: To evaluate the effect of this compound on blood flow recovery and angiogenesis following surgically induced hindlimb ischemia.
Methodology:
-
Animal Model: 30- to 35-week-old male mice.
-
Drug Administration: Mice are fed a diet containing either 0.02% (low dose) or 0.05% (high dose) this compound, or a control diet, starting one week before surgery.[8]
-
Surgical Procedure: Unilateral hindlimb ischemia is induced by resecting the right femoral and saphenous arteries.
-
Blood Perfusion Measurement: Hindlimb blood perfusion is measured using a laser Doppler perfusion imager (LDPI) system at specified time points post-surgery.
-
Histological Analysis: At the end of the study, the ischemic leg muscles are harvested to determine the number of histologically detectable capillaries.
Visualizations
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opc 28326 | C26H36ClN3O2 | CID 219019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Using Translational Research to Bridge the Gap Between Preclinical and Clinical Research - PharmaFeatures [pharmafeatures.com]
- 4. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study. | Read by QxMD [read.qxmd.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: OPC-28326 Dose Adjustment for Different Animal Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. The following information is intended to assist in the adjustment of this compound dosage across various animal species for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective peripheral vasodilator.[1][2] Its primary mechanism of action is as a selective alpha-2C adrenoceptor antagonist.[3] This antagonistic action on α2-adrenoceptors is responsible for its vasodilatory effects, particularly in the femoral arterial bed.[4][5] Studies in rats have shown a high expression of the alpha-2C adrenoceptor subtype in the vascular tissues of skeletal muscle, which may account for the selective effect of this compound in increasing femoral blood flow.[3]
Q2: In which animal species has this compound been studied, and what were the effective doses?
A2: this compound has been studied in several animal species, including dogs, rats, and mice. The effective doses vary depending on the species and the experimental model. For instance, in anesthetized open-chest dogs, an intravenous administration of low doses (0.3 and 1.0 µg/kg) selectively increased femoral artery blood flow.[4] In isoflurane-anesthetized rats, a dose of 3 mg/kg administered intraduodenally significantly increased femoral blood flow.[3] In a mouse hindlimb ischemia model, a diet containing 0.05% this compound was shown to be effective.[2]
Q3: How can I adjust the dose of this compound when moving from one animal species to another?
A3: A common and recommended method for dose conversion between animal species is allometric scaling.[6][7][8][9] This approach takes into account the differences in body surface area and metabolic rate between species, which is generally a more accurate method than scaling based on body weight alone.[7] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using conversion factors based on body surface area.[6][7]
Q4: What is allometric scaling and why is it important for dose calculation?
A4: Allometric scaling is a method used to predict the pharmacokinetic parameters of a drug across different species.[6][8] It is based on the principle that many physiological and metabolic processes scale in a predictable, non-linear manner with body size.[8] This is crucial for drug development as it provides a data-driven foundation for establishing a safe and effective starting dose in a new species, including for first-in-human clinical trials.[6]
Q5: Are there any other signaling pathways affected by this compound?
A5: Yes, beyond its primary action on alpha-2 adrenoceptors, this compound has been shown to promote angiogenesis.[1][2] This effect is associated with the activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway.[1]
Troubleshooting Guide
Problem: I administered this compound to a new animal model based on a dose reported for another species, but I am not observing the expected vasodilatory effect.
Possible Causes and Solutions:
-
Incorrect Dose Conversion: Simply scaling the dose based on body weight (mg/kg) can be inaccurate.
-
Species-Specific Differences in Metabolism: The pharmacokinetics of this compound may differ significantly between species.
-
Solution: Conduct a pilot dose-ranging study in the new animal model to determine the optimal effective dose. Start with a lower, scaled dose and gradually increase it while monitoring for the desired physiological response (e.g., increased femoral blood flow) and any potential adverse effects.
-
-
Route of Administration: The bioavailability of this compound can vary with the route of administration (e.g., intravenous, oral, intraperitoneal).
-
Solution: Ensure that the route of administration is appropriate for the vehicle and formulation of this compound and is consistent with the intended experimental design. If changing the route, a new dose-finding study is recommended.
-
Problem: I am observing unexpected side effects at a dose that was predicted to be safe.
Possible Causes and Solutions:
-
Higher Sensitivity of the New Species: The new animal model may be more sensitive to the effects of this compound.
-
Solution: Immediately reduce the dose or discontinue administration. Re-evaluate the allometric scaling calculations and consider using a larger safety factor. It is crucial to monitor the animals closely for any signs of toxicity.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. For example, while it has a high affinity for alpha-2C adrenoceptors, it has a much lower affinity for serotonin (B10506) 5-HT(2) receptors and its effect on serotonin-induced contractions is only seen at very high concentrations.[4]
-
Solution: Review the known pharmacological profile of this compound. If possible, measure the plasma concentration of the drug to ensure it is within the expected therapeutic range.
-
Data Presentation
Table 1: Reported Doses of this compound in Different Animal Species
| Animal Species | Route of Administration | Dose | Observed Effect | Reference |
| Dog | Intravenous (i.v.) | 0.3 and 1.0 µg/kg | Selective increase in femoral artery blood flow | [4] |
| Dog | Oral (p.o.) | 0.3, 1.0, and 3.0 mg/kg | Inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature | [11] |
| Rat | Intraduodenal | 3 mg/kg | Significant increase in femoral blood flow | [3] |
| Mouse | Diet | 0.05% | Mitigation of post-infarction cardiac remodeling and dysfunction | [2] |
Table 2: Allometric Scaling Conversion Factors (Km)
To calculate the Animal Equivalent Dose (AED) from a known dose in another species, you can use the following formula:
AED (mg/kg) of Species B = Dose (mg/kg) of Species A * (Km of Species A / Km of Species B)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Data adapted from FDA guidance and other sources.[9][10]
Experimental Protocols
Protocol 1: Allometric Scaling for Dose Conversion of this compound
Objective: To calculate the appropriate starting dose of this compound for a new animal species based on a known effective dose in another species.
Materials:
-
Known effective dose of this compound in Species A (e.g., from literature).
-
Body weight of Species A and Species B.
-
Body Surface Area (BSA) or Km factor for both species (refer to Table 2 or relevant literature).
Procedure:
-
Obtain the known effective dose of this compound in Species A (in mg/kg).
-
Determine the Km factor for both Species A and Species B from Table 2 or other reliable sources.
-
Calculate the Animal Equivalent Dose (AED) for Species B using the formula: AED (mg/kg) of Species B = Dose (mg/kg) of Species A * (Km of Species A / Km of Species B)
-
Example Calculation: To convert a 3 mg/kg dose from a rat (Species A) to a dog (Species B):
-
Dose in rat = 3 mg/kg
-
Km for rat = 6.0
-
Km for dog = 20
-
AED for dog = 3 mg/kg * (6.0 / 20) = 0.9 mg/kg
-
-
Administer the calculated starting dose to Species B and monitor for the desired pharmacological effect and any adverse reactions. It is advisable to start with a dose at or below the calculated AED and perform a dose-escalation study.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to vasodilation and angiogenesis.
Caption: Experimental workflow for adjusting this compound dose for a new animal species.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allucent.com [allucent.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 9. Conversion between animals and human [targetmol.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
OPC-28326 vs. Yohimbine: A Comparative Analysis of Alpha-2 Adrenergic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two alpha-2 adrenergic receptor antagonists, OPC-28326 and yohimbine (B192690). The information presented is collated from peer-reviewed scientific literature and is intended to support research and development efforts in pharmacology and medicinal chemistry.
Executive Summary
This compound and yohimbine both act as antagonists at alpha-2 adrenergic receptors, but they exhibit distinct selectivity profiles for the different receptor subtypes (α2A, α2B, and α2C). Yohimbine demonstrates high affinity across all three subtypes, with a slight preference for the α2A and α2B subtypes. In contrast, this compound displays a marked selectivity for the α2C subtype, with significantly lower affinity for the α2A and α2B subtypes. This differential binding affinity suggests distinct pharmacological applications for each compound.
Quantitative Binding Affinity
The binding affinities of this compound and yohimbine for the human α2A, α2B, and α2C adrenergic receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Reference |
| This compound | 2040 | 285 | 55 | [1][2][3] |
| Yohimbine | 3.0 | 2.0 | 11.0 | [1][2] |
Note: Ki values can vary slightly between different studies and experimental conditions.
Experimental Protocols
The binding affinity data presented above was determined using radioligand displacement assays. A general methodology for this type of experiment is outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound or yohimbine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cell lines expressing a specific human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radiolabeled antagonist, such as [3H]Rauwolscine or [3H]RX821002.
-
Test compounds (this compound and yohimbine) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of OPC-28326 and Prazosin on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological agents OPC-28326 and prazosin (B1663645), with a specific focus on their respective effects on blood pressure. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side analysis of their mechanisms of action, hemodynamic effects, and the experimental protocols used to evaluate these compounds.
Executive Summary
This compound and prazosin both influence blood pressure through antagonism of adrenergic receptors, yet their selectivity and resulting physiological effects differ significantly. Prazosin is a potent, non-selective alpha-1 adrenergic receptor antagonist that causes systemic vasodilation and a marked decrease in blood pressure. In contrast, this compound is a selective antagonist of the alpha-2C adrenergic receptor subtype, leading to more localized vasodilation, particularly in the femoral artery, with minimal impact on systemic blood pressure at lower doses. This fundamental difference in their mechanism of action dictates their potential therapeutic applications and side-effect profiles.
Mechanisms of Action
Prazosin: The Alpha-1 Adrenergic Antagonist
Prazosin exerts its antihypertensive effects by selectively and reversibly blocking alpha-1 adrenergic receptors located on vascular smooth muscle.[1][2] The sympathetic nervous system regulates vascular tone through the release of norepinephrine, which binds to these alpha-1 receptors, causing vasoconstriction and an increase in blood pressure.[2] By competitively inhibiting this interaction, prazosin leads to the relaxation of both arterial and venous smooth muscle. This results in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1][2]
This compound: The Selective Alpha-2C Adrenergic Antagonist
This compound is a novel vasodilator that demonstrates a unique mechanism of action centered on its selective antagonism of the alpha-2C adrenergic receptor subtype.[3] These alpha-2C receptors are notably abundant in the vascular tissues of skeletal muscle, such as the femoral artery.[3] The vasodilatory effect of this compound is, in part, attributed to its alpha-2-adrenoceptor-blocking activity.[4] At low doses, this compound selectively increases blood flow in the hindlimbs with only minimal effects on systemic blood pressure and heart rate.[4]
Comparative Data on Hemodynamic Effects
The following table summarizes the key quantitative differences in the hemodynamic effects of this compound and prazosin, based on data from studies in anesthetized dogs. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound (Intravenous) | Prazosin (Intravenous) | Key Observations |
| Systemic Blood Pressure | Minimal effect at low doses (0.3 and 1.0 µg/kg)[4] | Dose-dependent decrease[2] | Prazosin is a potent systemic antihypertensive agent, while this compound has a more localized effect at low doses. |
| Femoral Artery Blood Flow | Selective and potent increase[4] | Less potent increase compared to this compound[4] | The potency of this compound in increasing femoral artery blood flow is approximately 14 times higher than that of prazosin.[4] |
| Heart Rate | Minimal action at low doses[4] | May cause an increase[2] | Prazosin's effect on heart rate can be variable and may be a reflex response to the drop in blood pressure. |
| Antagonism of Phenylephrine-induced Pressor Response | Dose-dependently inhibits the increase in blood pressure[4] | Potent inhibition[4] | The potency of this compound in this regard is about 180 times lower than that of prazosin.[4] |
Experimental Protocols
The following outlines a representative experimental protocol for assessing the cardiovascular effects of this compound and prazosin in an anesthetized dog model, synthesized from methodologies described in the cited literature.
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., sodium pentobarbital).
-
The animals are intubated and ventilated with room air to maintain normal blood gas levels.
-
A femoral artery is catheterized for the direct measurement of systemic arterial blood pressure.
-
A femoral vein is catheterized for the intravenous administration of the test compounds.
-
For measurement of femoral blood flow, an electromagnetic flow probe is placed around the contralateral femoral artery.
-
Heart rate is monitored using a cardiotachometer triggered by the arterial pressure wave.
2. Drug Administration:
-
This compound and prazosin are dissolved in a suitable vehicle (e.g., saline).
-
The compounds are administered intravenously as either a bolus injection or a continuous infusion at varying doses to establish a dose-response relationship.
3. Hemodynamic Measurements:
-
Systemic arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded.
-
Femoral artery blood flow is also continuously monitored.
-
All data are recorded and analyzed using a data acquisition system.
4. Phenylephrine (B352888) Challenge:
-
To assess the alpha-1 adrenergic blocking activity, a pressor response is induced by an intravenous injection of phenylephrine before and after the administration of the test compound.
-
The degree of inhibition of the phenylephrine-induced pressor response is quantified.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental flow, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. alpha 1- and alpha 2-vascular adrenoceptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular effects of SGB-1534 and prazosin, selective alpha 1-adrenoceptor antagonists, in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparsion of the effects of prazosin and hydrallazine on blood pressure, heart rate and plasma renin activity in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Interactions between alpha 1, alpha 2 and beta receptors in the blood pressure effects of adrenaline and noradrenaline in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilator Efficacy of OPC-28326
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilator efficacy of OPC-28326 against other established vasodilators. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction to this compound
This compound is a selective peripheral vasodilator that primarily acts as an antagonist of the α2C-adrenoceptor.[1] Its mechanism of action allows for targeted vasodilation, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at lower doses.[2] This selective action presents a potential advantage over non-selective vasodilators.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other vasodilators.
Table 1: Receptor Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 13.7 - 55 |
| Data sourced from radioligand binding assays.[1] |
Table 2: Comparative Potency of Vasodilators on Femoral Artery Blood Flow and Systemic Blood Pressure
| Compound | Mechanism of Action | Effect on Femoral Artery Blood Flow | Effect on Phenylephrine-Induced Blood Pressure Increase |
| This compound | Selective α2C-Adrenoceptor Antagonist | ~14 times more potent than Prazosin; similar potency to Yohimbine (B192690) | ~180 times less potent than Prazosin |
| Prazosin | α1-Adrenoceptor Antagonist | - | Potent inhibitor |
| Yohimbine | Non-selective α2-Adrenoceptor Antagonist | Similar potency to this compound | - |
| Data derived from in vivo studies in canine autoperfused femoral artery preparations and spinally anesthetized dogs.[2] |
Table 3: Clinical Efficacy of this compound in Raynaud's Phenomenon
| Treatment | Dose | Time to 50% Recovery from Cold Challenge (minutes) | Time to 70% Recovery from Cold Challenge (minutes) |
| This compound | 40 mg | 5.8 (p=0.02 vs. placebo) | 13.8 (p=0.01 vs. placebo) |
| Placebo | - | 10.0 | 19.5 |
| Data from a double-blind, placebo-controlled, randomized crossover study in patients with Raynaud's phenomenon secondary to scleroderma.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.
-
Methodology:
-
Chinese hamster ovary (CHO) cell lines overexpressing rat α2A-, α2B-, or α2C-adrenoceptors were established.
-
Membrane preparations were incubated with the radioligand [3H]RX821002 and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist.
-
After incubation, the membranes were filtered and the radioactivity was counted.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
-
Canine Autoperfused Femoral Artery Preparation
-
Objective: To assess the in vivo vasodilator potency of this compound, prazosin, and yohimbine on the femoral artery.
-
Methodology:
-
Beagle dogs were anesthetized, and the femoral artery was cannulated and perfused with arterial blood from the contralateral femoral artery using a peristaltic pump.
-
Perfusion pressure was monitored continuously.
-
Test compounds were administered intra-arterially.
-
The vasodilator effect was quantified as the percentage decrease in perfusion pressure.
-
Measurement of Blood Flow in Hindlimb Ischemia Models
-
Objective: To evaluate the effect of vasodilators on blood flow recovery after surgically induced hindlimb ischemia in animal models (e.g., mice).
-
Methodology:
-
Surgical Induction of Hindlimb Ischemia: The femoral artery and its branches are ligated and excised to induce ischemia in one hindlimb.[4][5]
-
Blood Perfusion Measurement:
-
Laser Doppler Perfusion Imaging (LDPI): A non-invasive technique used to measure superficial blood flow. The ischemic and non-ischemic limbs are scanned, and the perfusion is expressed as a ratio.[6][7]
-
Procedure: Anesthetized animals are placed on a heating pad to maintain body temperature. The LDPI scanner measures the Doppler shift of laser light scattered by moving red blood cells to generate a perfusion map.[6][7]
-
-
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the vasodilatory effects of this compound and other major classes of vasodilators.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Prazosin.
Caption: Signaling pathway of Yohimbine.
Caption: Signaling pathway of Calcium Channel Blockers.
Caption: Signaling pathway of Potassium Channel Openers.
Caption: Signaling pathway of Nitric Oxide Donors.
Conclusion
This compound demonstrates a unique profile as a selective α2C-adrenoceptor antagonist, leading to potent and targeted vasodilation in the hindlimb vasculature. Its efficacy in increasing femoral blood flow is comparable to the non-selective α2-antagonist yohimbine and significantly greater than the α1-antagonist prazosin. However, its effect on systemic blood pressure is less pronounced than that of prazosin, suggesting a more localized action. The distinct mechanism of action of this compound, compared to other classes of vasodilators such as calcium channel blockers, potassium channel openers, and nitric oxide donors, highlights its potential for specific therapeutic applications where targeted peripheral vasodilation is desired with minimal systemic hemodynamic changes. Further research is warranted to fully elucidate its clinical utility in various vascular disorders.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 7. Contrast Enhanced Ultrasound of Mouse Models of Hindlimb Ischemia Reveals Persistent Perfusion Deficits and Distinctive Muscle Perfusion Patterns - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Angiogenic Effects of OPC-28326 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo angiogenic effects of the selective peripheral vasodilator OPC-28326 with other potential therapeutic agents. The data presented is based on published experimental findings and aims to assist researchers in evaluating its potential for promoting neovascularization in ischemic conditions.
Executive Summary
This compound, a selective femoral arterial vasodilator, has demonstrated pro-angiogenic properties in preclinical in vivo models. Studies in mouse models of hindlimb ischemia and myocardial infarction have shown that this compound can enhance blood flow recovery, increase capillary density, and improve tissue survival. The primary mechanism of action appears to be the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide production. This guide compares the available quantitative data for this compound with two other small molecules, dapagliflozin (B1669812) and ghrelin, which have also been investigated for their pro-angiogenic potential in similar models.
Comparative Analysis of In Vivo Angiogenic Effects
The following tables summarize the quantitative data from key in vivo experiments investigating the angiogenic effects of this compound and its alternatives.
Table 1: Mouse Hindlimb Ischemia Model - Blood Flow Recovery
| Compound | Dosage | Time Point | Ischemic/Non-ischemic Blood Flow Ratio | Citation |
| This compound | Not specified | Not specified | Significant increase | [1] |
| Dapagliflozin | 10 mg/kg/day | Day 21 | ~1.8 (vs. ~1.2 in control) | [2] |
| Ghrelin | 150 µg/kg/day | Day 14 | 1.98 ± 0.3 (vs. 1.29 ± 0.1 in control) | [3] |
Table 2: Mouse Hindlimb Ischemia Model - Capillary Density
| Compound | Dosage | Time Point | Capillary Density (capillaries/mm²) | Citation |
| This compound | Not specified | Not specified | Significant increase (via anti-CD31 staining) | [1] |
| Dapagliflozin | 1 mg/kg/day | Day 21 | ~470 (vs. ~340 in control) | [4] |
| Ghrelin | 100 µg/kg, twice daily | Day 10 | No significant change | [5] |
Table 3: Mouse Myocardial Infarction Model - Survival and Cardiac Remodeling
| Compound | Dosage | Time Point | Parameter | Result | Citation |
| This compound | 0.05% in diet | 4 weeks post-MI | Survival Rate | 83% (vs. 44% in control) | [6] |
| Infarct Wall Thickness | Significantly greater than control | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Mouse Hindlimb Ischemia Model
This model is a standard preclinical tool to study peripheral artery disease and evaluate pro-angiogenic therapies.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., with pentobarbital (B6593769) sodium).
-
The femoral artery is exposed and ligated at its proximal and distal ends.
-
The artery segment between the ligatures is excised.
-
The incision is closed.
-
-
Drug Administration:
-
Assessment of Angiogenesis:
-
Laser Doppler Perfusion Imaging (LDPI): Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery. The ratio of perfusion in the ischemic to the non-ischemic limb is calculated to assess blood flow recovery.[1][2][3]
-
Capillary Density Measurement: At the end of the study period, the gastrocnemius muscle from the ischemic limb is harvested, sectioned, and stained for endothelial cell markers (e.g., CD31). The number of capillaries per unit area is then quantified.[1][4][5]
-
Mouse Myocardial Infarction Model
This model is used to investigate the effects of therapeutic interventions on cardiac repair and remodeling following a heart attack.
-
Animal Model: Male C3H/He mice are used.[6]
-
Surgical Procedure:
-
Anesthesia is induced.
-
The heart is exposed through a thoracotomy.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
The chest is closed.
-
-
Drug Administration:
-
This compound: Administered as a component of the diet (e.g., 0.05% w/w).[6]
-
-
Assessment of Outcomes:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is reported to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling cascade in endothelial cells.[1]
Caption: Proposed signaling pathway for this compound-induced angiogenesis.
In Vivo Hindlimb Ischemia Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the angiogenic potential of a compound in the mouse hindlimb ischemia model.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bone marrow mesenchymal stem cell-derived endothelial cells increase capillary density and accelerate angiogenesis in mouse hindlimb ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of OPC-28326: A Comparative Analysis
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
OPC-28326 is a novel piperidine (B6355638) derivative that has demonstrated potent and selective vasodilatory effects, primarily in the peripheral vasculature. This guide provides a comprehensive cross-species comparison of the efficacy of this compound, with a focus on preclinical data from canine, murine, and rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications.
Mechanism of Action
The primary mechanism of action of this compound is the selective antagonism of α2-adrenoceptors.[1] This antagonistic activity is particularly pronounced at the α2C-adrenoceptor subtype, which is highly expressed in the vascular tissues of skeletal muscle.[2] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow, especially in the hindlimbs.[1]
Furthermore, emerging evidence suggests that this compound also promotes angiogenesis, the formation of new blood vessels. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.
Signaling Pathways
To visually represent the mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.
Cross-Species Efficacy Comparison
The vasodilatory and angiogenic effects of this compound have been evaluated in various animal models. The following tables summarize the key quantitative data on the efficacy of this compound across different species.
In Vivo Efficacy
| Species | Model | Dosage | Route | Primary Endpoint | Result | Reference |
| Dog | Anesthetized, open-chest | 0.3 and 1.0 µg/kg | IV | Increase in femoral artery blood flow | Selective increase with minimal effect on systemic blood pressure or heart rate.[1] | [1] |
| Dog | Conscious, buprenorphine-sedated | 0.3, 1.0, and 3.0 mg/kg | PO | Inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature | Dose-dependent inhibition of temperature decrease in the dorsum of the foot.[3] | [3] |
| Rat | Isoflurane-anesthetized | 3 mg/kg | Intraduodenal | Increase in femoral and carotid blood flow | 44.7% increase in femoral blood flow; 3.6% increase in carotid blood flow.[2] | [2] |
| Rat | Perfused hindlimb | N/A | Perfusion | Inhibition of brimonidine-induced decrease in perfusion flow | Potency was at least 10 times less than that of yohimbine.[1] | [1] |
| Mouse | Hindlimb ischemia | N/A | N/A | Blood flow recovery and capillary density | Significantly enhanced blood flow recovery and increased capillary density. |
In Vitro Binding Affinity (Rat α2-Adrenoceptor Subtypes)
| Receptor Subtype | This compound Kᵢ (nM) | Yohimbine Kᵢ (nM) | Reference |
| α2A | 2040 | 3.0 | [4] |
| α2B | 285 | 2.0 | [4] |
| α2C | 55 | 11.0 | [4] |
| α2D | 3840 ± 887 | N/A | [2] |
Note: The α2D receptor in rats is a species orthologue of the human α2A-adrenoceptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols for key experiments cited in this guide.
Canine Femoral Artery Blood Flow Measurement
Objective: To assess the selective vasodilatory effect of this compound on the femoral artery in dogs.
Procedure:
-
Adult mongrel dogs of either sex are anesthetized with sodium pentobarbital.
-
The chest is opened, and an electromagnetic flow probe is placed around the left femoral artery to measure blood flow.
-
Systemic blood pressure and heart rate are continuously monitored.
-
This compound is administered intravenously at doses of 0.3 and 1.0 µg/kg.
-
Femoral artery blood flow, systemic blood pressure, and heart rate are recorded before and after drug administration to determine the selective vasodilatory effect.[1]
Rat Hindlimb Perfusion Model
Objective: To evaluate the antagonistic effect of this compound on α2-adrenoceptor-mediated vasoconstriction in the rat hindlimb.
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The hindlimb is surgically isolated and perfused with a physiological salt solution through the femoral artery.
-
The α2-adrenoceptor agonist brimonidine (B1667796) is added to the perfusate to induce vasoconstriction, measured as a decrease in perfusion flow.
-
This compound is then introduced into the perfusate to assess its ability to inhibit the brimonidine-induced decrease in perfusion flow.[1]
-
The experimental setup often includes a peristaltic pump, pressure monitor, and oxygenator to maintain the viability of the perfused limb.
Murine Hindlimb Ischemia Model
Objective: To investigate the angiogenic effects of this compound in a mouse model of peripheral artery disease.
Procedure:
-
Unilateral hindlimb ischemia is induced in mice by ligating and excising the femoral artery.
-
Blood flow in the ischemic and non-ischemic limbs is measured using laser Doppler perfusion imaging at baseline and at various time points post-surgery.
-
Capillary density in the ischemic muscle is assessed at the end of the study using immunohistochemical staining for endothelial cell markers such as CD31.
Conclusion
The available preclinical data consistently demonstrate that this compound is a potent and selective peripheral vasodilator with a primary mechanism of action involving the antagonism of α2-adrenoceptors, particularly the α2C subtype. Cross-species comparisons reveal a consistent effect on increasing blood flow in the hindlimbs of dogs and rats. Furthermore, studies in mice highlight an additional therapeutic potential of this compound in promoting angiogenesis. These findings suggest that this compound holds promise for the treatment of conditions characterized by peripheral vasoconstriction and ischemia. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans. A study on the effect of this compound in patients with Raynaud's phenomenon secondary to scleroderma has shown that it improves digital skin perfusion during recovery from cooling.[5]
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of OPC-28326 and brimonidine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable compounds, OPC-28326 and brimonidine (B1667796), which interact with the α2-adrenergic receptor system but exhibit opposing mechanisms of action and are being investigated for distinct therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Core Properties
This compound is a selective peripheral vasodilator that functions as an antagonist, primarily at the α2C-adrenoceptor subtype.[1][2][3] In contrast, brimonidine is a selective α2-adrenergic receptor agonist widely used in ophthalmology to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[4][5][6]
| Feature | This compound | Brimonidine |
| Chemical Name | 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine tartrate |
| Primary Mechanism | α2-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Agonist |
| Therapeutic Area | Peripheral Vascular Disease (Investigational) | Glaucoma, Ocular Hypertension |
Mechanism of Action and Signaling Pathways
The divergent therapeutic applications of this compound and brimonidine stem from their opposing effects on α2-adrenergic receptors.
This compound: α2-Adrenoceptor Antagonism and Vasodilation
This compound exerts its pharmacological effect by blocking α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[1][2][3] In the vasculature, α2-adrenoceptors mediate vasoconstriction. By antagonizing these receptors, this compound inhibits this vasoconstrictive tone, leading to vasodilation and increased blood flow, particularly in the peripheral vasculature like the femoral artery.[7] Some research also suggests that this compound may promote angiogenesis through the activation of the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]
Brimonidine: α2-Adrenoceptor Agonism and IOP Reduction
Brimonidine, as an α2-adrenergic agonist, activates these receptors in the ciliary body of the eye.[4][9] This activation leads to a dual mechanism for lowering IOP:
-
Reduction of Aqueous Humor Production: Activation of α2-adrenoceptors in the ciliary epithelium inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced aqueous humor secretion.[9][10]
-
Increased Uveoscleral Outflow: Brimonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route in the eye.[4][5]
Some studies also suggest that brimonidine may have neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering effects.[9][11]
Signaling Pathway Diagrams
Quantitative Data and Experimental Findings
Receptor Binding Affinity
The affinity of this compound and brimonidine for α2-adrenoceptor subtypes has been characterized in radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | α2A | 2040 | [1] |
| α2B | 285 | [1] | |
| α2C | 55 | [1] | |
| Brimonidine | α2 | High Affinity (Agonist) | [6] |
In Vivo Efficacy
This compound: Hemodynamic Effects
In anesthetized open-chest dogs, intravenous administration of this compound demonstrated a selective increase in femoral artery blood flow with minimal impact on systemic blood pressure and heart rate at lower doses.[7]
| Dose (µg/kg, i.v.) | Change in Femoral Artery Blood Flow | Systemic Effects | Animal Model | Reference |
| 0.3 - 1.0 | Selective Increase | Minimal | Anesthetized Dogs | [7] |
Brimonidine: Intraocular Pressure Reduction
Clinical trials have consistently demonstrated the efficacy of brimonidine in lowering IOP in patients with open-angle glaucoma or ocular hypertension.
| Formulation | Mean IOP Reduction (mmHg) | Patient Population | Reference |
| 0.2% Brimonidine | ~2-6 | Open-Angle Glaucoma or Ocular Hypertension | [4] |
| 0.2% Brimonidine | 6.5 | Glaucoma or Ocular Hypertension | [12] |
| 0.2% Brimonidine | 3.2 (from 17.1 to 13.9) | Normal Tension Glaucoma | [13][14] |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a generalized representation based on standard methodologies.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific α2-adrenoceptor subtype (α2A, α2B, or α2C) are isolated.
-
Incubation: The membranes are incubated with a known radioligand (e.g., [3H]RX821002, an α2-antagonist) and varying concentrations of the unlabeled test compound (this compound or brimonidine).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Measurement of Intraocular Pressure in a Rabbit Model
This protocol outlines a common method for evaluating the effect of ophthalmic drugs on IOP.
Methodology:
-
Animal Model: New Zealand white rabbits are commonly used. The animals are acclimatized to the laboratory conditions and handling.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer). Topical anesthetic is applied to the cornea before measurement.
-
Drug Administration: A single drop of the test compound (e.g., brimonidine ophthalmic solution) is instilled into one eye, while the contralateral eye receives a vehicle control.
-
Post-Treatment IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The statistical significance of the IOP reduction in the treated eye compared to the control eye is determined.
Summary and Conclusion
This compound and brimonidine represent two distinct pharmacological approaches to modulating the α2-adrenergic system. Their opposing mechanisms of action—antagonism versus agonism—dictate their different physiological effects and potential therapeutic uses.
-
This compound is a selective α2C-adrenoceptor antagonist that induces peripheral vasodilation and shows promise in the treatment of conditions characterized by reduced blood flow.
-
Brimonidine is a selective α2-adrenoceptor agonist that effectively lowers intraocular pressure by a dual mechanism and is a cornerstone in the management of glaucoma.
While a direct comparative study is not available due to their divergent applications, this guide provides a comprehensive overview of their individual properties based on existing experimental data. This information can aid researchers and drug development professionals in understanding the nuances of α2-adrenergic pharmacology and in the design of future studies.
References
- 1. dovepress.com [dovepress.com]
- 2. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pre- and postsynaptic effects of brimonidine on isolated rabbit iris dilator muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on OPC-28326: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OPC-28326 with other relevant compounds, supported by experimental data from published studies. It is designed to assist researchers in understanding the pharmacological profile of this compound and in designing experiments to replicate and build upon existing findings.
Comparative Analysis of this compound's Pharmacological Profile
This compound is a selective peripheral vasodilator that has demonstrated potential in preclinical and clinical settings.[1][2][3] Its primary mechanism of action is the selective antagonism of α2-adrenergic receptors, with a particular preference for the α2C-subtype.[4] This selectivity is thought to contribute to its targeted vasodilatory effects in the peripheral vasculature, such as the femoral artery, with minimal impact on systemic blood pressure and heart rate at low doses.[5]
Comparison with other α-Adrenergic Antagonists
This compound has been compared to other α-adrenergic antagonists like prazosin (B1663645) (an α1-antagonist) and yohimbine (B192690) (a non-selective α2-antagonist).
Binding Affinity and Potency:
The following tables summarize the comparative binding affinities and functional potencies of this compound, yohimbine, and prazosin from various preclinical studies.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Reference |
| This compound | 2040 | 285 | 55 | [2] |
| Yohimbine | 3.0 | 2.0 | 11.0 | [2] |
Table 1: Comparative binding affinities (Ki) of this compound and Yohimbine for α2-adrenergic receptor subtypes.
| Parameter | This compound vs. Prazosin | This compound vs. Yohimbine | Reference |
| Femoral Artery Blood Flow Increase | ~14 times more potent | Approximately the same potency | [5] |
| Inhibition of Phenylephrine-induced Blood Pressure Increase | ~180 times less potent | Not directly compared | [5] |
| Inhibition of Brimonidine-induced Decrease in Perfusion Flow (Rat Hindlimb) | Not directly compared | At least 10 times less potent | [5] |
| Antagonism of B-HT 920-induced Pressor Response (Pithed Rat) | Not directly compared | ~14 times less potent | [2] |
| Antagonism of Clonidine's effect in Rat Vas Deferens | Not directly compared | ~155 times less potent | [6] |
| Anti-mydriatic Effect (vs. Brimonidine) | Not applicable | At least 100 times less potent | [6] |
Table 2: Comparative potency of this compound against Prazosin and Yohimbine in functional assays.
Clinical Findings in Raynaud's Phenomenon
A clinical trial investigating this compound for Raynaud's phenomenon secondary to scleroderma showed a dose-dependent reduction in the frequency of attacks.[2] A separate study found that a 40 mg dose of this compound significantly shortened the time to skin temperature recovery after a cold challenge compared to placebo.[7]
| Treatment Group | 50% Temperature Recovery Time (minutes) | 70% Temperature Recovery Time (minutes) | p-value (vs. Placebo for 70% recovery) | Reference |
| Placebo | 10.0 | 19.5 | - | [7] |
| This compound (10 mg) | 9.0 | 15.3 | 0.07 | [7] |
| This compound (40 mg) | 5.8 | 13.8 | 0.01 | [7] |
Table 3: Efficacy of this compound in recovery from cold-induced vasospasm in scleroderma patients.
Signaling Pathways and Angiogenic Effects
Beyond its α2-adrenergic antagonism, this compound has been shown to possess angiogenic properties.[1][8] This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8]
Caption: this compound signaling pathway leading to angiogenesis.
Experimental Protocols
α2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing recombinant human α2A-, α2B-, and α2C-adrenergic receptors or from tissues known to express these receptors (e.g., rat kidney cortex).[2]
-
Radioligand Binding: Membranes are incubated with a radiolabeled α2-adrenergic antagonist (e.g., [3H]Rauwolscine or [3H]RX821002) and varying concentrations of the test compound (this compound or a comparator).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for α2-adrenergic receptor binding assay.
Mouse Hindlimb Ischemia Model
Objective: To evaluate the angiogenic effects of this compound in a model of peripheral artery disease.
Methodology:
-
Animal Model: The model is typically established in mice (e.g., C3H/He).[1]
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Ligate the femoral artery proximal to the origin of the superficial epigastric artery.
-
In some models, the artery may be excised.
-
Suture the skin incision.
-
-
Drug Administration: this compound can be administered orally, for example, by incorporating it into the diet (e.g., 0.05% w/w).[1]
-
Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery using laser Doppler perfusion imaging.
-
Histological Analysis: At the end of the study, the mice are euthanized, and the ischemic muscle tissue is harvested. Capillary density can be assessed by immunohistochemical staining for endothelial cell markers such as CD31.
Caption: Experimental workflow for the mouse hindlimb ischemia model.
Western Blot for eNOS Phosphorylation
Objective: To determine if this compound induces the phosphorylation of eNOS in endothelial cells.
Methodology:
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured under standard conditions.[8]
-
Treatment: Cells are treated with this compound at various concentrations and for different durations.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated eNOS (at the relevant serine or threonine residue) and a primary antibody for total eNOS.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the phosphorylated eNOS band is normalized to the intensity of the total eNOS band to determine the relative level of phosphorylation.
References
- 1. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raynaud’s Phenomenon: A Brief Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
A Comparative Analysis of OPC-28326 and Clonidine: A Guide for Researchers
This guide provides a detailed comparative analysis of OPC-28326 and clonidine (B47849), focusing on their distinct mechanisms of action, pharmacodynamic effects, and safety profiles. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of the alpha-2 adrenergic system.
Introduction
This compound and clonidine both interact with the alpha-2 (α2) adrenergic receptor system, yet they elicit opposing physiological responses due to their different modes of action. This compound is a selective peripheral α2C-adrenoceptor antagonist, primarily investigated for its vasodilatory effects. In contrast, clonidine is a centrally acting α2-adrenergic agonist widely used for its antihypertensive properties. This guide will objectively compare these two compounds, supported by available experimental data.
Mechanism of Action
The fundamental difference between this compound and clonidine lies in their interaction with α2-adrenoceptors.
This compound is an antagonist with high selectivity for the α2C-adrenoceptor subtype.[1] By blocking these receptors, particularly in the peripheral vasculature, it inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation.
Clonidine is an agonist of α2-adrenoceptors, with a preference for α2 over α1 receptors.[2] It primarily acts on α2A-receptors in the brainstem, which reduces sympathetic outflow from the central nervous system.[3][4] This central action leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[3] Clonidine also has some activity at imidazoline (B1206853) receptors, which may contribute to its antihypertensive effect.[3]
Signaling Pathways
The distinct actions of this compound and clonidine on their target receptors trigger different intracellular signaling cascades.
Comparative Data
Receptor Binding Affinity
Direct comparative studies of the binding affinities of this compound and clonidine for all α2-adrenoceptor subtypes are limited. However, available data provides insights into their receptor interaction profiles.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Selectivity |
| This compound | 2040 | 285 | 55 | α2C > α2B > α2A |
| Clonidine | Data not consistently reported across all subtypes in a single study. It is a potent α2-agonist with a 200:1 affinity preference for α2 versus α1 receptors.[2] |
Data for this compound from a study using human recombinant receptors.
Hemodynamic Effects
The opposing mechanisms of this compound and clonidine result in distinct hemodynamic profiles.
| Parameter | This compound | Clonidine |
| Systemic Blood Pressure | Minimal effect at low doses (0.3 and 1.0 µg/kg, i.v. in dogs).[1] | Significant reduction. An oral dose of 150 µg reduced systolic BP by 19.7 mmHg and diastolic BP by 10.6 mmHg in hypertensive patients.[5] |
| Heart Rate | Minimal effect at low doses.[1] | Decrease. A reduction of 11.8 bpm was observed with intravenous administration in hypertensive patients.[6] |
| Femoral Artery Blood Flow | Selective and potent increase.[1] | Not a primary reported effect; central sympatholytic action may influence peripheral blood flow. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. However, based on the methodologies described, the following outlines the general procedures used.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
A common procedure involves:
-
Membrane Preparation: Cells expressing the target α2-adrenoceptor subtype are harvested and homogenized to isolate cell membranes.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-yohimbine) and varying concentrations of the test compound (this compound or clonidine).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.[7]
Measurement of Femoral Artery Blood Flow in Anesthetized Dogs
This in vivo experiment assesses the effect of a compound on peripheral blood flow.
A general protocol includes:
-
Anesthesia: The animal is anesthetized and instrumented for the measurement of systemic blood pressure and heart rate.
-
Surgical Preparation: The femoral artery is surgically exposed.
-
Flow Probe Placement: An electromagnetic or ultrasonic flow probe is placed around the femoral artery to measure blood flow.
-
Baseline Measurement: Baseline hemodynamic parameters, including femoral artery blood flow, are recorded.
-
Drug Administration: The test compound is administered, typically intravenously.
-
Data Collection: Hemodynamic parameters are continuously monitored and recorded for a specified period after drug administration.[8][9]
Safety and Adverse Effects
The safety profiles of this compound and clonidine reflect their different mechanisms and sites of action.
| Adverse Effect Category | This compound | Clonidine |
| Common | Generally well-tolerated in clinical studies.[10] | Dry mouth, drowsiness, dizziness, constipation, sedation.[11] |
| Cardiovascular | Minimal systemic hemodynamic effects at vasodilatory doses.[1] | Hypotension, bradycardia. Rebound hypertension upon abrupt withdrawal.[11] |
| Central Nervous System | Not reported to have significant CNS effects. | Sedation, fatigue, irritability, insomnia, nightmares.[11] |
Note: The adverse effect profile of clonidine is extensive and well-documented due to its long history of clinical use. The information for this compound is based on a more limited number of clinical investigations.
Conclusion
This compound and clonidine represent two distinct pharmacological approaches to modulating the α2-adrenergic system. This compound, as a selective peripheral α2C-adrenoceptor antagonist, offers the potential for targeted vasodilation with minimal systemic side effects. In contrast, clonidine, a central α2-agonist, provides potent systemic sympatholytic effects, making it an effective antihypertensive agent but also leading to a range of central and cardiovascular side effects. The choice between targeting peripheral α2C-receptors with an antagonist versus central α2-receptors with an agonist will depend on the desired therapeutic outcome and the acceptable safety profile. Further head-to-head comparative studies would be invaluable for a more definitive quantitative comparison of these two compounds.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 5. Clonidine reduces blood pressure and heart rate oscillations in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sliding intravenous dose schedule for clonidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Instantaneous femoral artery pressure-flow relations in supine anesthetized dogs and the effect of unilateral elevation of femoral venous pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Keeping Your Finger on the Pulse; Successful Anaesthetic Monitoring - WSAVA2008 - VIN [vin.com]
- 10. youtube.com [youtube.com]
- 11. drugs.com [drugs.com]
Safety Operating Guide
Navigating the Safe Disposal of OPC-28326: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like OPC-28326 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its responsible disposal based on established best practices for potent, biologically active research chemicals.
Core Principle: Adherence to Regulatory and Institutional Guidelines
The disposal of any chemical waste, including this compound, must strictly adhere to local, state, and federal regulations. Furthermore, all procedures must be conducted in accordance with your institution's established safety protocols. The primary source of specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. It is imperative to obtain and consult the SDS for this compound before proceeding with any disposal-related activities.
General Disposal Workflow for Research Chemicals
The following diagram outlines a general, logical workflow for the proper disposal of a research chemical such as this compound. This process emphasizes a systematic approach to waste management, from initial segregation to final disposal.
Caption: General workflow for the safe disposal of research chemicals.
Key Procedural Steps
Based on general laboratory waste management guidelines, the following steps should be taken for the disposal of this compound and associated materials:
-
Consult the Safety Data Sheet (SDS): Before handling, review the specific SDS for this compound to understand its physical and chemical properties, hazards, and required safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as recommended in the SDS. This typically includes, but is not limited to, nitrile gloves (double gloving may be advisable), safety glasses or goggles, and a lab coat.
-
Segregation of Waste: It is crucial to segregate waste contaminated with this compound from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and chemically-compatible container. Ensure the container is properly labeled with the chemical name and any associated hazards.
-
-
Storage: Store the contained waste in a designated and secure hazardous waste accumulation area, following your institution's guidelines for storage duration and conditions.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal contractor.
Disclaimer: The information provided here is based on general best practices for the disposal of research chemicals. It is not a substitute for the specific guidance found in the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's established safety protocols. Always prioritize official documentation and institutional procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
